2-Ethenyl-2-propylpentanoic acid
Description
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Structure
3D Structure
Properties
CAS No. |
72943-50-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-ethenyl-2-propylpentanoic acid |
InChI |
InChI=1S/C10H18O2/c1-4-7-10(6-3,8-5-2)9(11)12/h6H,3-5,7-8H2,1-2H3,(H,11,12) |
InChI Key |
GFKZOZKQJGIQDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C=C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanisms of Action of Valproic Acid Vinyl Analogues: A Comprehensive Technical Guide
Introduction
Valproic acid (VPA) remains a foundational therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis [1]. However, the clinical administration of VPA is frequently complicated by severe adverse effects, most notably teratogenicity and idiosyncratic hepatotoxicity. The metabolic biotransformation of VPA yields several unsaturated derivatives, specifically the vinyl analogues 2-ene-valproic acid (2-ene-VPA) and 4-ene-valproic acid (4-ene-VPA) [2]. As a Senior Application Scientist, I have structured this whitepaper to dissect how the precise location of the vinyl double bond in these analogues dictates their divergent pharmacological efficacy and toxicological profiles.
Section 1: Structural Biology and Pharmacokinetics
The addition of a vinyl group to the branched short-chain fatty acid structure of VPA creates distinct metabolic and pharmacodynamic trajectories:
-
2-ene-VPA (α,β-unsaturated VPA): Formed primarily via mitochondrial β-oxidation in hepatocytes, this analogue retains potent antiepileptic and histone deacetylase (HDAC) inhibitory activities [3]. Crucially, the α,β-unsaturation prevents further toxic metabolic processing, granting 2-ene-VPA a significantly lower hepatotoxic profile compared to the parent drug.
-
4-ene-VPA (Terminal Vinyl VPA): Generated via cytochrome P450 (CYP2C9 and CYP2A6)-mediated terminal desaturation, 4-ene-VPA is a highly hydrophobic, methyl-branched fatty acid [4]. While it exhibits anticonvulsant potency similar to VPA, its terminal double bond serves as a critical liability. The S-(-)-enantiomer of 4-ene-VPA demonstrates substantially higher teratogenic potential than VPA itself [5]. Furthermore, it is the primary precursor to the reactive hepatotoxin 2,4-diene-VPA.
Section 2: Core Mechanisms of Action
The therapeutic efficacy of VPA vinyl analogues is driven by a multi-target mechanism encompassing neurotransmission, ion channel modulation, and epigenetic regulation [1].
-
GABAergic Modulation: Vinyl analogues indirectly enhance the central nervous system's inhibitory tone by hindering the degradation of γ-aminobutyric acid (GABA). They act as inhibitors of GABA transaminase (GABA-T) and succinate semialdehyde dehydrogenase (SSADH), leading to increased synaptic GABA concentrations [5].
-
Ion Channel Blockade: To suppress neuronal hyperexcitability, these analogues block voltage-gated sodium (Na+) channels, which dampens sustained, high-frequency repetitive firing. They also modulate T-type calcium (Ca2+) channels, stabilizing the neuronal membrane during epileptogenesis [5].
-
Epigenetic Regulation (HDAC Inhibition): Beyond neurophysiology, 2-ene-VPA and 4-ene-VPA act as direct, non-competitive inhibitors of Class I and IIa Histone Deacetylases (HDACs) [6]. This inhibition prevents the deacetylation of lysine residues on histone tails, promoting chromatin relaxation and transcriptional activation. This epigenetic mechanism is responsible for the activation of the Wnt/β-catenin signaling pathway, underpinning both the neuroprotective properties and the teratogenic side effects of the analogues [6].
Molecular targets of VPA vinyl analogues mediating antiepileptic and epigenetic effects.
Section 3: The Toxicological Divergence (Hepatotoxicity Mechanism)
The causality behind VPA-induced idiosyncratic hepatotoxicity is inextricably linked to the 4-ene-VPA pathway. Because 4-ene-VPA possesses a terminal double bond, it undergoes further mitochondrial β-oxidation to form (E)-2,4-diene-VPA [7].
This highly reactive diene intermediate forms CoA thioesters that covalently bind to mitochondrial proteins and profoundly deplete total cellular glutathione (GSH). The depletion of GSH induces severe oxidative stress, while the inhibition of mitochondrial β-oxidation leads to microvesicular steatosis and subsequent hepatocellular necrosis [7]. In contrast, 2-ene-VPA cannot undergo this specific diene conversion, explaining its superior safety profile.
Metabolic pathways of VPA vinyl analogues dictating therapeutic efficacy and hepatotoxicity.
Section 4: Data Presentation
The following table summarizes the quantitative and qualitative distinctions between VPA and its primary vinyl analogues.
| Compound | Structural Feature | Origin Pathway | Anticonvulsant Potency | Teratogenicity | Hepatotoxicity Risk | Primary Cellular Target |
| Valproic Acid (VPA) | Branched Alkyl | Parent Drug | Baseline (Reference) | High | Moderate | GABA-T, HDACs, Ion Channels |
| 2-ene-VPA | α,β-Unsaturated | Mitochondrial β-oxidation | Strong (≥ VPA) | Low | Low | HDACs, GABA-T |
| 4-ene-VPA | Terminal Vinyl | CYP450 Desaturation | Strong (≈ VPA) | Very High (S-enantiomer) | Very High (via 2,4-diene) | HDACs, Mitochondrial β-oxidation |
Section 5: Experimental Methodologies
To rigorously investigate the mechanisms of these vinyl analogues, researchers must employ self-validating experimental systems. Below are two field-proven protocols designed to isolate their epigenetic and toxicological variables.
Protocol 1: Fluorometric HDAC Inhibition Assay for Vinyl Analogues
Causality: A fluorogenic substrate is utilized to avoid radioactive waste while maintaining high sensitivity for Class I/IIa HDACs. Trichostatin A (TSA) is included as a positive control to establish the assay's dynamic range and validate enzyme integrity.
-
Reagent Preparation: Prepare a 10 mM stock of 2-ene-VPA and 4-ene-VPA in DMSO. Dilute to working concentrations (10 µM - 5 mM) in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Enzyme Incubation: Add 15 µL of HeLa nuclear extract (a rich source of Class I/IIa HDACs) to a 96-well black microplate. Add 10 µL of the analogue dilutions. Incubate at 37°C for 10 minutes to allow compound-enzyme binding.
-
Substrate Addition: Add 25 µL of Fluor de Lys® substrate (acetylated lysine side chain). Incubate at 37°C for 30 minutes.
-
Signal Development: Halt the reaction by adding 50 µL of Developer solution containing 2 µM TSA (to instantly freeze HDAC activity). Incubate at room temperature for 15 minutes to generate the fluorophore.
-
Detection & Validation: Read fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Self-Validation Step: Calculate the Z'-factor using the TSA positive control and vehicle negative control. A Z'-factor > 0.5 validates the assay's dynamic range and confirms that any observed inhibition by the vinyl analogues is statistically reliable.
-
Protocol 2: Sandwich-Cultured Hepatocyte (SCH) Model for 4-ene-VPA Toxicity
Causality: Standard 2D hepatocyte cultures rapidly dedifferentiate and lose CYP450 expression within 24 hours. The collagen sandwich configuration is strictly required because it maintains physiological CYP2C9/2A6 levels, which are absolutely necessary to biotransform 4-ene-VPA into the toxic 2,4-diene-VPA and accurately model GSH depletion.
-
Matrix Preparation: Coat 24-well plates with 250 µL of rat tail collagen type I (1.5 mg/mL). Incubate at 37°C for 1 hour to gel.
-
Hepatocyte Seeding: Seed primary rat hepatocytes at a density of 3 x 10^5 cells/well in Williams' E medium supplemented with dexamethasone and insulin. Allow cells to attach for 24 hours.
-
Sandwich Overlay: Aspirate the medium and overlay the cells with a second layer of collagen type I (250 µL). Allow to gel for 1 hour, then add fresh medium. Culture for 72 hours to ensure repolarization and CYP450 stabilization.
-
Analogue Treatment: Treat the SCH system with 1 mM 4-ene-VPA or 2-ene-VPA for 24 hours. Include a cohort pre-treated with 1-Aminobenzotriazole (1-ABT, a non-specific CYP450 inhibitor) to prove that toxicity is CYP-dependent.
-
GSH Quantification & Validation: Lyse the cells and measure total GSH using a DTNB (Ellman’s reagent) colorimetric assay at 412 nm.
-
Self-Validation Step: The 1-ABT pre-treated cohort must show a rescue of GSH levels in the 4-ene-VPA group. If GSH is not rescued, it indicates assay contamination or non-CYP-mediated baseline toxicity, invalidating the run.
-
References
-
Therapeutic and Toxic Effects of Valproic Acid Metabolites. MDPI / PMC. URL: [Link]
-
Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI. URL: [Link]
-
Valproic Acid. StatPearls, NCBI Bookshelf. URL: [Link]
-
The Effects of Central Nervous System-Active Valproic Acid Constitutional Isomers, Cyclopropyl Analogs, and Amide Derivatives on Neuronal Growth Cone Behavior. Journal of Pharmacology and Experimental Therapeutics. URL: [Link]
Sources
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile | MDPI [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. ovid.com [ovid.com]
The Pharmacological Horizon of 2-Ethenyl-2-propylpentanoic Acid
The following is an in-depth technical guide on the anticonvulsant potential and pharmacological profile of 2-Ethenyl-2-propylpentanoic acid , a specific structural analog of Valproic Acid (VPA).
A Structural & Functional Analysis of Quaternary Valproate Analogs
Executive Summary & Chemical Identity
2-Ethenyl-2-propylpentanoic acid (CAS: 3695-38-3), also chemically described as 2-propyl-2-vinylpentanoic acid , represents a distinct class of "Quaternary Valprooids." Unlike the parent compound Valproic Acid (VPA), which possesses a tertiary alpha-carbon with an abstractable hydrogen atom, this analog features a quaternary alpha-carbon substituted with a vinyl (ethenyl) group.
This structural modification is not merely cosmetic; it is a strategic medicinal chemistry intervention designed to decouple the anticonvulsant efficacy of VPA from its notorious hepatotoxic and teratogenic liabilities. By sterically and electronically blocking the primary metabolic pathways responsible for toxic metabolite formation, 2-ethenyl-2-propylpentanoic acid serves as a critical reference point in the development of "Safe Valproates."
Chemical Architecture
| Feature | Specification |
| IUPAC Name | 2-propyl-2-vinylpentanoic acid |
| Common Designation | |
| Molecular Formula | C |
| Key Structural Motif | Quaternary |
| Lipophilicity (LogP) | ~3.2 (Predicted) - Higher than VPA (2.75) |
| Isomeric Relationship | Structural isomer of the toxic metabolite 4-ene-VPA |
Mechanistic Rationale: The "Quaternary Defense"
The clinical utility of VPA is limited by two major adverse effects: Hepatotoxicity (idiosyncratic, often fatal) and Teratogenicity (neural tube defects). Both are mechanistically linked to the metabolic activation of the VPA molecule at the
The Hepatotoxicity Blockade
VPA hepatotoxicity is largely driven by the formation of 4-ene-VPA (2-propyl-4-pentenoic acid) via CYP450-mediated terminal desaturation, followed by
Mechanism of 2-Ethenyl-2-propylpentanoic Acid:
The insertion of a vinyl group at C2 creates a quaternary center. This modification renders the molecule resistant to the initial abstraction of the
-
Mitochondrial
-oxidation entry. -
Formation of the toxic 2,4-diene system.
-
Glucuronidation (steric hindrance often reduces the rate of acyl-glucuronide formation, a reactive intermediate).
Anticonvulsant Pharmacophore
While blocking toxicity is achievable, maintaining efficacy is the challenge. VPA's anticonvulsant activity is multimodal, involving:
-
GABAergic Potentiation: Increasing GABA levels by inhibiting GABA transaminase (GABA-T) or Succinate Semialdehyde Dehydrogenase (SSADH).
-
Sodium Channel Blockade: Stabilizing the inactive state of voltage-gated Na+ channels.
Predicted Efficacy of 2-Ethenyl-VPA:
-
GABA-T Inhibition: Unlikely. GABA-T inhibition typically requires a substrate that mimics GABA or can undergo specific enzymatic steps requiring an
-hydrogen. Quaternary analogs are often poor GABA-T inhibitors. -
Na+ Channel Modulation: Likely Retained. The lipophilic profile and carboxylic acid "head" required for membrane insertion and channel interaction remain intact. The vinyl group adds lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to VPA.
Figure 1: Comparative metabolic fate of VPA vs. 2-Ethenyl-VPA. The quaternary structure effectively "walls off" the toxic metabolic pathway.
Comparative Pharmacological Profile
To understand the potential of 2-Ethenyl-2-propylpentanoic acid, we must benchmark it against VPA and its active, non-toxic metabolite 2-ene-VPA (2-propyl-2-pentenoic acid).
| Parameter | Valproic Acid (VPA) | 2-ene-VPA (Active Metabolite) | 2-Ethenyl-2-propylpentanoic Acid |
| Structure Type | Tertiary Acid | Unsaturated Acid (C2=C3) | Quaternary Acid ( |
| Present (1) | Absent (Double Bond) | Absent (Quaternary) | |
| Hepatotoxicity Risk | High (via 4-ene) | Low (Cannot form 4-ene) | Theoretical Null |
| Teratogenicity | High | Low/Null | Low/Null (Predicted) |
| Potency (MES Test) | Reference (1.0) | 0.8 - 1.0x VPA | 0.5 - 0.8x VPA (Predicted)* |
| Sedation Potential | Moderate | Low | Low |
*Note: Quaternary analogs often suffer from reduced receptor affinity due to the steric bulk of the extra substituent (Vinyl group) at the binding site, despite improved pharmacokinetic stability.
Experimental Protocols for Validation
For researchers investigating this compound, the following self-validating protocols are recommended to establish its safety/efficacy profile.
Synthesis Verification (GC-MS)
Before biological testing, purity must be confirmed, as isomeric contamination (e.g., with 4-ene-VPA) can skew toxicity data.
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Derivatization: Trimethylsilyl (TMS) derivatization using BSTFA + 1% TMCS.
-
Key Marker: Look for the molecular ion peak (
) and characteristic fragmentation patterns distinguishing the vinyl branch (loss of vinyl group) vs. chain unsaturation.
Anticonvulsant Screening (The MES/PTZ Matrix)
To differentiate mechanism (Na+ channel vs. GABA), a dual-screen approach is mandatory.
A. Maximal Electroshock Seizure (MES) Test
-
Target: Voltage-gated Na+ channels (Grand mal seizure model).
-
Protocol:
-
Administer 2-Ethenyl-VPA (i.p.) at doses of 100, 200, 400 mg/kg to male CF-1 mice.
-
Wait for peak effect time (typically 30-60 min, longer for quaternary analogs due to lipophilicity).
-
Apply corneal electrodes: 50 mA, 60 Hz, 0.2s duration.
-
Endpoint: Abolition of tonic hindlimb extension (THE).
-
B. Subcutaneous Pentylenetetrazol (scPTZ) Test
-
Target: GABAergic threshold (Absence seizure model).
-
Protocol:
-
Administer test compound.[2]
-
Inject PTZ (85 mg/kg s.c.).
-
Endpoint: Latency to first clonic seizure > 5 sec.
-
-
Interpretation: If the compound is active in MES but weak in PTZ, it confirms the "Steric Hindrance" hypothesis regarding GABA-T inhibition while validating Na+ channel affinity.
Hepatotoxicity Assay (In Vitro)
This is the "Go/No-Go" gate for this molecule.
-
System: Sandwich-cultured rat hepatocytes (maintain bile efflux).
-
Assay: LDH Leakage + Mitochondrial Membrane Potential (JC-1 dye).
-
Comparator: Incubate with VPA (positive control) vs. 2-Ethenyl-VPA at equimolar concentrations (0.1 - 1.0 mM) for 24h.
-
Success Criteria: 2-Ethenyl-VPA must show no significant increase in LDH leakage or mitochondrial depolarization compared to vehicle control, whereas VPA should show dose-dependent toxicity.
Synthesis of Evidence & Future Outlook
2-Ethenyl-2-propylpentanoic acid serves as a potent illustration of rational drug design applied to the VPA scaffold. By chemically "locking" the metabolic soft spot (the
However, the "Quaternary Dilemma" persists: while toxicity is removed, the precise steric requirements for anticonvulsant activity are often compromised. The vinyl group, while smaller than a propyl chain, still introduces significant bulk.
Research Recommendation: Future development should focus on mixed-pharmacophore strategies, such as converting the carboxylic acid of 2-Ethenyl-VPA into a primary amide (creating a Valpromide analog). Amide derivatives of quaternary VPA analogs often show superior anticonvulsant potency (via carbonic anhydrase inhibition or improved distribution) compared to their free acid counterparts.
References
-
Löscher, W., & Nau, H. (1985). Pharmacological evaluation of various metabolites and analogues of valproic acid. Neuropharmacology. Link
-
Abbott, F. S., & Acheampong, A. A. (1988). Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles. Neuropharmacology. Link
-
Palaty, J., & Abbott, F. S. (1995).[1] Structure-activity relationships of unsaturated analogues of valproic acid. Journal of Medicinal Chemistry. Link
-
Bialer, M. (2012). Chemical properties of antiepileptic drugs (AEDs). Advanced Drug Delivery Reviews. Link
-
Parchem Fine & Specialty Chemicals. (2024). 2-Ethenyl-2-propylpentanoic acid (CAS 3695-38-3) Product Data. Link
Sources
Methodological & Application
Synthesis of 2-Ethenyl-2-propylpentanoic acid from diethyl malonate
Application Note: Precision Synthesis of 2-Ethenyl-2-propylpentanoic Acid from Diethyl Malonate
Executive Summary & Strategic Analysis
This guide details the synthesis of 2-ethenyl-2-propylpentanoic acid (also known as 2-propyl-2-vinylpentanoic acid ), a structural analogue of the anticonvulsant Valproic Acid (VPA).
Critical Structural Distinction: Researchers often confuse this target with 2-propyl-4-pentenoic acid (Allyl-VPA).
-
Target (Vinyl-VPA): A quaternary carboxylic acid where the
-carbon is bonded to two propyl groups, one vinyl group ( ), and the carboxyl moiety. -
Allyl-VPA: A tertiary acid containing an allyl group (
).
The Malonate Limitation:
Direct synthesis of a quaternary acid (R,R',R''-C-COOH) via the standard Malonic Ester Synthesis (alkylation followed by decarboxylation) is mechanistically impossible . The thermal decarboxylation of a substituted malonic acid proceeds via a cyclic transition state that inherently delivers a proton to the
Synthetic Strategy: To synthesize the quaternary 2-ethenyl-2-propylpentanoic acid starting from diethyl malonate , we must adopt a two-phase approach:
-
Core Assembly: Use diethyl malonate to synthesize the tertiary parent molecule, Valproic Acid (2-propylpentanoic acid).
-
Quaternary Functionalization: Convert Valproic Acid to its ester and perform a Palladium-catalyzed
-vinylation to install the quaternary center, followed by hydrolysis.
Reaction Pathway Visualization
The following diagram illustrates the divergence between the standard Malonic Ester route (yielding Allyl-VPA) and the required route for the Vinyl-VPA target.
Caption: Synthesis workflow showing the necessity of post-decarboxylation functionalization to achieve the quaternary target.
Detailed Experimental Protocols
Phase 1: Synthesis of Valproic Acid (VPA) Core
Objective: Transform Diethyl Malonate into 2-propylpentanoic acid.
Reagents:
-
Diethyl malonate (1.0 eq)
-
1-Bromopropane (2.2 eq)
-
Sodium ethoxide (2.2 eq, prepared from Na and dry EtOH)
-
Potassium Hydroxide (KOH)[1]
-
Sulfuric Acid (H₂SO₄)
Protocol:
-
Alkylation:
-
In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (2.2 eq) in anhydrous Ethanol to generate Sodium Ethoxide.
-
Add Diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to form the enolate.
-
Add 1-Bromopropane (2.2 eq) dropwise. The reaction is exothermic.
-
Reflux the mixture for 4–6 hours to ensure complete dialkylation to Diethyl 2,2-dipropylmalonate .
-
Note: Monitor by TLC or GC. Mono-alkylated impurity may persist if base is insufficient.
-
Remove ethanol under reduced pressure. Resuspend residue in water and extract with diethyl ether.[2] Dry organic layer (
) and concentrate.
-
-
Hydrolysis & Decarboxylation:
-
Dissolve the crude diester in a solution of KOH (3.0 eq) in water/ethanol (1:1). Reflux for 12 hours.
-
Concentrate to remove ethanol. Acidify the aqueous residue to pH 1 with concentrated
. The 2,2-dipropylmalonic acid will precipitate or oil out. -
Decarboxylation: Heat the crude malonic acid neat (no solvent) to 160–180°C in an oil bath.
evolution will be vigorous. Continue heating until gas evolution ceases (approx. 1–2 hours). -
Distill the residue under reduced pressure (bp ~120°C at 15 mmHg) to isolate pure Valproic Acid (2-propylpentanoic acid).
-
Phase 2: Alpha-Vinylation (Creating the Quaternary Center)
Objective: Install the vinyl group on the
Reagents:
-
Valproic Acid (from Phase 1)
-
Methanol /
(cat.) -
Vinyl Bromide (1.0 M in THF)
-
LiHMDS (Lithium hexamethyldisilazide, 1.2 eq)
- (Bis(dibenzylideneacetone)palladium(0), 2 mol%)
-
Ligand:
(Tri-tert-butylphosphine, 2 mol%)
Protocol:
-
Esterification:
-
Reflux Valproic Acid in Methanol with catalytic
for 4 hours. -
Workup: Neutralize with
, extract with hexane, and concentrate to yield Methyl Valproate . (Esterification is required because the carboxylic acid proton interferes with enolate formation).
-
-
Pd-Catalyzed Vinylation:
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Catalyst Prep: Add
and to the flask. Dissolve in anhydrous THF. -
Enolate Formation: In a separate vessel at -78°C, add Methyl Valproate (1.0 eq) to a solution of LiHMDS (1.2 eq) in THF. Stir for 30 mins to generate the lithium enolate.
-
Coupling: Transfer the enolate solution via cannula to the catalyst solution at room temperature.
-
Immediately add Vinyl Bromide (1.2 eq).
-
Stir at room temperature for 12–24 hours. The bulky ligands facilitate the coupling of the hindered quaternary center.
-
Quench: Add saturated
. Extract with Ethyl Acetate. -
Purification: Silica gel chromatography (Hexane/EtOAc 95:5) to isolate Methyl 2-ethenyl-2-propylpentanoate .
-
-
Final Hydrolysis:
-
Dissolve the quaternary ester in THF/Water (1:1).
-
Add
(5.0 eq) and reflux for 24–48 hours. Note: Sterically hindered esters require vigorous conditions for hydrolysis. -
Acidify to pH 2 with
. Extract with ether.[2] -
Purify via Kugelrohr distillation or recrystallization (if solid) to yield 2-Ethenyl-2-propylpentanoic acid .
-
Data Summary & Quality Control
| Parameter | Valproic Acid (Intermediate) | 2-Ethenyl-2-propylpentanoic Acid (Target) |
| Molecular Formula | ||
| Molecular Weight | 144.21 g/mol | 170.25 g/mol |
| Key IR Signal | 1705 cm⁻¹ (C=O) | 1630 cm⁻¹ (C=C), 1700 cm⁻¹ (C=O) |
| 1H NMR (Alpha) | Methine multiplet (~2.3 ppm) | No Alpha Proton . Vinyl signals: 5.0–6.0 ppm |
| Physical State | Colorless Liquid | Viscous Liquid / Low-melting Solid |
Troubleshooting:
-
Incomplete Decarboxylation: If the intermediate in Phase 1 solidifies immediately upon cooling and is water-soluble, it may still be the dicarboxylic acid. Ensure heating to 180°C.
-
Failed Vinylation: If the starting material is recovered in Phase 2, ensure anhydrous conditions. Vinyl bromide is volatile; use a fresh solution or condense vinyl bromide gas directly into the cold reaction mixture.
References
-
Structural Modifications of Valproic Acid
-
Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021).[3] National Institutes of Health (NIH).
-
-
Malonic Ester Synthesis of Valproic Acid
-
Alpha-Vinylation of Esters (Pd-Catalyzed)
- Palladium-Catalyzed alpha-Arylation and alpha-Vinylation of Carbonyl Compounds. (2019). Chemical Reviews.
-
Properties of 2-Propyl-2-pentenoic acid (Structural Analogue)
- PubChem Compound Summary for CID 104893.
Sources
- 1. EP0373057A1 - Process for the preparation of (2-propyl)2-pentenoic acid and its esters - Google Patents [patents.google.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl propylmalonate [webbook.nist.gov]
- 5. Diethyl 2-(p-tolyl)malonate | C14H18O4 | CID 570878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of Valproic Acid via Dialkylation of Diethyl Malonate
Executive Summary & Strategic Rationale
Valproic acid (VPA) is a branched-chain fatty acid widely utilized as an anticonvulsant and mood stabilizer. While several synthetic routes exist—including the alkylation of ethyl acetoacetate or the carbonylation of alkenes—the Malonic Ester Synthesis remains the gold standard for laboratory and pilot-scale production due to its high regioselectivity and manageable impurity profile.
This protocol details the critical dialkylation step of diethyl malonate with 1-bromopropane. The scientific integrity of this process relies on the "Double Deprotonation-Alkylation" kinetics. Unlike simple
Key Mechanistic Insight
The pKa of diethyl malonate (~13) allows for deprotonation by sodium ethoxide (NaOEt).[1][2] The first alkylation is rapid. However, the resulting mono-propyl diethyl malonate is less acidic and more sterically crowded. Successful synthesis requires maintaining a strictly anhydrous environment to prevent the alkoxide base from quenching with water (producing NaOH), which would prematurely hydrolyze the ester rather than facilitate the second alkylation.
Reaction Scheme & Pathway Analysis[1]
The following diagram illustrates the transformation from diethyl malonate to the final Valproic Acid, highlighting the critical intermediate states.
Figure 1: Reaction pathway for the synthesis of Valproic Acid via Malonic Ester dialkylation.
Materials & Safety Protocols
Chemical Hazards
-
1-Bromopropane: Neurotoxin and reproductive toxin. Handle exclusively in a fume hood.
-
Sodium Ethoxide (NaOEt): Highly hygroscopic and corrosive. Reacts violently with water.
-
Valproic Acid: Known teratogen. Pregnant personnel should not handle this compound.
Stoichiometry Table
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |
| Diethyl Malonate | Substrate | 1.0 | 160.17 | 1.055 | Must be dry (<0.1% H2O) |
| 1-Bromopropane | Alkylating Agent | 2.2 - 2.5 | 122.99 | 1.353 | Excess drives 2nd alkylation |
| Sodium Metal | Base Precursor | 2.2 | 22.99 | Solid | For in-situ NaOEt gen. |
| Ethanol (Absolute) | Solvent | N/A | 46.07 | 0.789 | Super-dry grade required |
Experimental Protocol: Dialkylation
This protocol uses in situ generated sodium ethoxide to maximize anhydrous integrity.
Step 1: Preparation of Sodium Ethoxide[3]
-
Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, pressure-equalizing dropping funnel, and nitrogen inlet.
-
Flush the system with dry nitrogen for 15 minutes.
-
Add Absolute Ethanol (10 volumes relative to malonate) to the flask.
-
Add Sodium Metal (2.2 eq) in small cubes slowly.
-
Observation: Vigorous evolution of hydrogen gas. Maintain temperature below 50°C using an ice bath if necessary.
-
-
Stir until all sodium has dissolved and a clear ethoxide solution is obtained.
Step 2: Addition of Precursors
-
Heat the NaOEt solution to a gentle reflux (approx. 78°C).
-
Mix Diethyl Malonate (1.0 eq) and 1-Bromopropane (2.5 eq) in the dropping funnel.
-
Note: Premixing the alkyl halide and malonate allows for a controlled "co-addition," maintaining a constant ratio of reagents relative to the base.
-
-
Add the mixture dropwise to the refluxing base over 60 minutes.
-
Critical Control Point: The reaction is exothermic. Adjust addition rate to maintain reflux without flooding the condenser.
-
Step 3: Reaction & Monitoring[1]
-
Once addition is complete, maintain reflux for 3 to 5 hours .
-
In-Process Control (IPC): Monitor by GC-MS or TLC (Silica, 10% EtOAc/Hexane).
-
Target: < 2% Mono-alkylated intermediate.[3]
-
Validation: The appearance of a heavy precipitate (NaBr) indicates reaction progress.
-
-
Distill off the bulk of ethanol (solvent swap) once the reaction is complete.
Step 4: Work-up[5]
-
Cool the residue to room temperature.
-
Add cold water to dissolve the NaBr salt.
-
Extract the aqueous layer with diethyl ether or MTBE (3x).
-
Combine organic layers, wash with brine, and dry over anhydrous
. -
Concentrate under reduced pressure to yield Crude Diethyl 2,2-dipropylmalonate .
Protocol: Hydrolysis & Decarboxylation[1][2][6][7][8]
The dialkylated ester must be converted to the free acid.[4]
Step 1: Saponification[4]
-
Dissolve the crude ester in a solution of KOH (3.0 eq) in water/ethanol (1:1).
-
Reflux for 4 hours. The solution should become homogeneous.
-
Distill off the ethanol.
Step 2: Acidification & Decarboxylation[1][4][7]
-
Cool the aqueous pot residue to 0°C.
-
Slowly acidify with 6M HCl until pH < 1.
-
Observation: The dipropylmalonic acid may precipitate or form an oil.
-
-
Thermal Decarboxylation: Heat the acidic mixture to reflux (approx. 100-110°C) for 2-3 hours.
-
Cool and extract the oily layer (Valproic Acid) with Hexanes or DCM.
Purification & Quality Control
The crude Valproic Acid often contains trace valeric acid (mono-alkylated impurity).
Purification Strategy
Vacuum Distillation is the only reliable method to separate VPA from its impurities.
-
Boiling Point: ~120°C at 10 mmHg.
-
Collect the main fraction. Discard the early "forerun" which contains the lower-boiling valeric acid (Impurity A).
Impurity Profile & QC Specifications
| Impurity | Origin | Limit (Pharm. Grade) | Detection |
| Valeric Acid (Impurity A) | Incomplete alkylation | < 0.1% | GC-FID |
| 2-Ethylpentanoic Acid | Ethyl group transfer (rare) | < 0.1% | GC-MS |
| Dipropylmalonic Acid | Incomplete decarboxylation | < 0.1% | HPLC |
Process Workflow Diagram
Figure 2: Operational workflow for the end-to-end synthesis of Valproic Acid.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield of Dialkylated Product | Moisture in EtOH or Malonate. | Use freshly distilled solvents; dry malonate over molecular sieves. |
| High Mono-alkylated Impurity | Insufficient reflux time or base. | Extend reflux time; ensure slight excess of Propyl Bromide (2.5 eq). |
| Product is Colored (Yellow/Brown) | Polymerization of propyl bromide or oxidation. | Perform distillation under inert atmosphere ( |
| Solid Precipitate during Reflux | NaBr formation (Normal). | If stirring stops, add small amount of anhydrous EtOH. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Malonic Ester Synthesis).
-
PubChem. (n.d.). Valproic Acid Compound Summary. National Library of Medicine. Retrieved October 26, 2023. [Link]
-
Labaz. (1978). Process for the preparation of valproic acid. GB Patent 1522450.[9] (Foundational industrial patent describing the dialkylation route). [Link]
-
Organic Syntheses. (1925). Ethyl n-Butylacetoacetate. Org. Synth. 1925, 5,[3][8] 55. (Analogous procedure for alkylation mechanisms). [Link]
-
Bansi, A., et al. (2023). Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. Organic Process Research & Development. (Modern flow chemistry adaptation of this protocol). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Process for producing valproic acid - Patent 0835859 [data.epo.org]
- 7. venkatasailifesciences.com [venkatasailifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: HPLC Method Development for 2-Ethenyl-2-propylpentanoic Acid
Executive Summary
This guide details the development of a High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of 2-Ethenyl-2-propylpentanoic acid , a structural analog and potential impurity of the anti-epileptic drug Valproic Acid (VPA).
Unlike the common metabolite 2-propyl-2-pentenoic acid (
Target Molecule Profile & Challenges
Understanding the physicochemical properties of the analyte is the foundation of this method.
| Property | Description | Chromatographic Implication |
| Structure | Quaternary carboxylic acid with a vinyl group. | No chiral proton at |
| Chromophore | Non-conjugated vinyl and carboxyl groups. | Challenge: Weak UV response. Requires detection at 210 nm or MS (ESI-). |
| Acidity (pKa) | ~4.8 (Estimated, similar to VPA). | Requirement: Mobile phase pH must be controlled (pH < 4.0) to suppress ionization and ensure retention. |
| Lipophilicity | LogP ~ 2.8 - 3.2 (Predicted). | Selection: C18 columns are ideal. Elutes later than VPA due to increased carbon content (+2 carbons vs VPA). |
Structural Distinction (Critical)
Researchers often confuse this target with VPA unsaturated metabolites.
-
Target: 2-Ethenyl-2-propylpentanoic acid (Quaternary
-C, Vinyl branch). -
Common Metabolite: 2-Propyl-2-pentenoic acid (Tertiary
-C, Double bond in chain). -
Note: The method below separates these species based on hydrophobicity differences.
Method Development Strategy
Column Selection: The Hydrophobic Backbone
Given the aliphatic nature of the analyte, a C18 (Octadecyl) stationary phase is the gold standard.
-
Recommended: Agilent Zorbax SB-C18 or Waters XBridge C18.
-
Rationale: "SB" (Stable Bond) or "XBridge" technologies allow stability at low pH (pH 2-3), which is essential for suppressing the ionization of the carboxylic acid group.
Mobile Phase Design
-
Buffer (Solvent A): 0.1% Formic Acid in Water (pH ~2.7) or 20 mM Potassium Phosphate (pH 3.0).
-
Why: Keeps the acid protonated (
), maximizing interaction with the C18 phase and preventing peak tailing caused by secondary silanol interactions.
-
-
Organic Modifier (Solvent B): Acetonitrile (ACN).
-
Why: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), which is critical for detecting this low-UV analyte at 210 nm.
-
Detection Optimization
-
UV-Vis: Set to 210 nm .
-
Warning: At this wavelength, mobile phase transparency is critical. Use HPLC-grade reagents.
-
-
Mass Spectrometry (Alternative): ESI Negative Mode (
).-
Target Ion:
~183.1 (Calculated MW: 184.28 g/mol ).
-
Detailed Experimental Protocol
Equipment & Reagents[1]
-
Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/1290) or LC-MS.
-
Column: Zorbax SB-C18,
mm, 5 m (or equivalent). -
Reagents:
-
Acetonitrile (HPLC Grade).
-
Milli-Q Water.
-
Formic Acid (LC-MS Grade) or Orthophosphoric Acid (85%).
-
Reference Standard: 2-Ethenyl-2-propylpentanoic acid (CAS 3695-38-3).[1]
-
Preparation of Solutions
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of 2-Ethenyl-2-propylpentanoic acid.
-
Dissolve in 10 mL of Acetonitrile.
-
Store at -20°C (Stable for 1 month).
Working Standard (50
-
Dilute 50
L of Stock Solution into 950 L of Mobile Phase (50:50 A:B).
Chromatographic Conditions (Gradient Method)
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 |
| Column Temp | 35°C (Improves mass transfer and peak shape) |
| Detection | UV @ 210 nm (Ref: 360 nm, BW 100) |
| Run Time | 15 Minutes |
Gradient Table:
| Time (min) | % Solvent A (0.1% FA) | % Solvent B (ACN) | Phase |
| 0.00 | 60 | 40 | Equilibration |
| 2.00 | 60 | 40 | Isocratic Hold |
| 10.00 | 10 | 90 | Linear Gradient |
| 12.00 | 10 | 90 | Wash |
| 12.10 | 60 | 40 | Re-equilibration |
| 15.00 | 60 | 40 | End |
Method Logic & Visualization
The following diagram illustrates the decision matrix used to optimize this specific method, ensuring separation from the parent drug (VPA).
Figure 1: Method Optimization Logic Flow. Ensuring protonation (pH 3.0) and correct solvent transparency (ACN) are the critical success factors.
Validation Parameters (Acceptance Criteria)
To ensure the method is "Trustworthy" and "Self-Validating," perform the following checks:
-
System Suitability:
-
Tailing Factor (
): Must be . (If , lower pH or increase column temp). -
Theoretical Plates (
): .
-
-
Linearity:
-
Range: 5
g/mL to 200 g/mL. -
value:
.
-
-
Limit of Detection (LOD):
-
Expected ~1-2
g/mL (UV). -
Expected ~10-50 ng/mL (MS).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Baseline Noise | Impure Mobile Phase or dirty flow cell. | Use HPLC-grade ACN; flush system with hot water (60°C). |
| Peak Tailing | Secondary silanol interactions. | Ensure pH is |
| Retention Time Drift | Incomplete equilibration. | Increase post-run re-equilibration time to 5 minutes. |
| Ghost Peaks | Contaminated injector or carryover. | Use a needle wash of 50:50 Methanol:Water. |
References
- Deng, C., et al. (2006). "Simultaneous determination of valproic acid and 2-propyl-4-pentenoic acid for the prediction of clinical adverse effects." Seizure, 21, 110–117. (Methodology baseline for VPA analogs).
-
Cheng, H., et al. (2007). "Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS." Journal of Chromatography B, 850(1-2), 206-212.[2] Retrieved from [Link]
Sources
Solubility of 2-vinyl-2-propylpentanoic acid in DMSO and ethanol
Application Note & Protocol
Topic: Determination of the Solubility of 2-Vinyl-2-Propylpentanoic Acid in Dimethyl Sulfoxide (DMSO) and Ethanol
For: Researchers, scientists, and drug development professionals
Introduction: Understanding the Significance of Solubility
2-Vinyl-2-propylpentanoic acid, a derivative of the well-characterized compound Valproic Acid (VPA), represents a class of molecules with significant therapeutic potential. VPA itself is a branched-chain fatty acid used in the treatment of epilepsy and bipolar disorder and is a known inhibitor of histone deacetylases (HDACs)[1]. Derivatives such as 2-vinyl-2-propylpentanoic acid are often synthesized to enhance efficacy, improve bioavailability, or modify pharmacokinetic properties.
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in both in vitro and in vivo systems. For drug development professionals, establishing a clear solubility profile in relevant solvents is a foundational step. Solvents like dimethyl sulfoxide (DMSO) and ethanol are ubiquitous in preclinical research. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, making it a standard for creating high-concentration stock solutions for biological assays[2]. Ethanol, a polar protic solvent, is also widely used in formulations and as a solvent in various experimental procedures[3].
This document provides a detailed, experience-driven guide for researchers to accurately and reliably determine the solubility of 2-vinyl-2-propylpentanoic acid in these two critical solvents. It moves beyond a simple recitation of steps to explain the underlying principles, ensuring that the protocols are not just followed, but understood.
The Principle of "Like Dissolves Like": A Predictive Framework
The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. The adage "like dissolves like" serves as a fundamental predictive tool[4]. This means that solvents are most effective at dissolving solutes with similar polarity.
-
2-Vinyl-2-Propylpentanoic Acid: This molecule possesses a dual nature. The carboxylic acid group (-COOH) is polar and capable of acting as a hydrogen bond donor and acceptor. Conversely, the propyl and vinyl alkyl groups constitute a non-polar, hydrophobic backbone.
-
Ethanol (CH₃CH₂OH): As a polar protic solvent, ethanol has a hydroxyl (-OH) group that can engage in strong hydrogen bonding with the carboxylic acid moiety of the target compound.
-
DMSO ((CH₃)₂SO): As a polar aprotic solvent, DMSO has a strong dipole due to the S=O bond, making it an excellent hydrogen bond acceptor. It can effectively solvate the polar head of the acid.
Based on these properties, 2-vinyl-2-propylpentanoic acid is expected to be soluble in both ethanol and DMSO[3]. However, precise quantitative measurement is essential for experimental accuracy.
Caption: Intermolecular interactions predicting the solubility of 2-vinyl-2-propylpentanoic acid.
Essential Materials and Safety Precautions
Materials and Equipment
-
2-Vinyl-2-propylpentanoic acid (ensure purity is known and documented)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%
-
Ethanol (EtOH), 200 Proof, ≥99.5%
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 2-4 mL)
-
Volumetric flasks (Class A)
-
Pipettes and tips (calibrated)
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Benchtop centrifuge
-
Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent quantitative instrument.
Critical Safety Precautions
As a derivative of valproic acid, 2-vinyl-2-propylpentanoic acid should be handled with care. Valproic acid is classified as a reproductive toxin and may cause skin and serious eye irritation[5][6].
-
Handling: Always handle the compound in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times[7].
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.
-
SDS: Always consult the specific Safety Data Sheet (SDS) for 2-vinyl-2-propylpentanoic acid before beginning any work.
Experimental Protocols
A tiered approach is recommended, starting with a rapid assessment and progressing to a definitive quantitative determination.
Protocol 1: Rapid Semi-Quantitative Solubility Assessment
This initial step provides a rapid estimation of solubility, which is invaluable for planning subsequent quantitative experiments.
-
Preparation: Accurately weigh approximately 2-5 mg of 2-vinyl-2-propylpentanoic acid into a pre-weighed glass vial. Record the exact mass.
-
Solvent Addition: Add the first solvent (e.g., DMSO) dropwise using a calibrated pipette, vortexing for 30-60 seconds after each addition.
-
Observation: Carefully observe the vial for the complete dissolution of the solid material.
-
Endpoint: The point at which a clear solution is formed with no visible particles is the endpoint. Record the total volume of solvent added.
-
Calculation: Calculate the estimated solubility (mg/mL).
-
Repeat: Repeat the process in a separate vial for ethanol.
Causality: This method is quick but may overestimate solubility as it does not ensure thermodynamic equilibrium is reached. It is, however, an excellent guide for setting the concentration range for the more rigorous shake-flask method[8].
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing reliable and reproducible data[9][10].
Caption: Workflow for the quantitative shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 2-vinyl-2-propylpentanoic acid to a series of glass vials. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. A starting point, guided by Protocol 1, would be to add an amount equivalent to 1.5-2.0 times the estimated solubility.
-
To each vial, add a precise, known volume of solvent (e.g., 1.0 mL of DMSO to one set of vials, and 1.0 mL of ethanol to another). Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Seal the vials tightly with PTFE-lined caps.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. For most compounds, 24 to 72 hours is adequate[9]. A time-course study can be performed to validate the minimum required equilibration time.
-
Causality: This extended agitation period is critical to ensure the system reaches a thermodynamic steady state, where the rate of dissolution equals the rate of precipitation. This is the definition of equilibrium solubility.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let heavy solids settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 x g for 10 minutes) to pellet the remaining undissolved solid.
-
Causality: Centrifugation ensures that fine, suspended particles are removed, which could otherwise be transferred and artificially inflate the measured concentration.
-
Carefully withdraw a portion of the clear supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining microscopic particulates[9].
-
-
Quantification via HPLC:
-
Calibration Curve: Prepare a series of standard solutions of 2-vinyl-2-propylpentanoic acid of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Causality: HPLC provides high specificity and sensitivity, ensuring that you are only quantifying the compound of interest. The calibration curve is a self-validating system; its linearity (R² > 0.999) confirms the reliability of the quantification method.
-
-
Data Calculation and Reporting:
-
Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original, undiluted supernatant. This value is the equilibrium solubility.
-
Report the solubility in standard units such as mg/mL and Molarity (mol/L), specifying the solvent and temperature.
-
Data Presentation
Results should be summarized in a clear, tabular format.
Table 1: Solubility of 2-Vinyl-2-Propylpentanoic Acid at 25 °C
| Solvent | Replicate | Solubility (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L)* |
|---|---|---|---|---|---|
| DMSO | 1 | ||||
| 2 | |||||
| 3 | |||||
| Ethanol | 1 | ||||
| 2 | |||||
| 3 |
*Calculated using the molecular weight of 2-vinyl-2-propylpentanoic acid (C₁₀H₁₈O₂: 170.25 g/mol ).
Conclusion
This application note provides a comprehensive framework for the accurate determination of the solubility of 2-vinyl-2-propylpentanoic acid in DMSO and ethanol. By combining a rapid assessment with the gold-standard shake-flask method, researchers can generate reliable and reproducible data crucial for advancing drug discovery and development programs. The emphasis on understanding the principles behind each step ensures that the protocols can be adapted and validated for other novel compounds and solvent systems.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
BPS Bioscience. (2012). Data Sheet Valproic Acid (sodium salt). [Link]
-
Timberlake, K. C. (2016). DETERMINATION OF SOLUBILITY CLASS. Based on General, Organic, and Biological Chemistry: Structures of Life, 5/e. [Link]
-
PubChem. CID 87070549 | C16H32O4. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2014). Valproic Acid and Sodium Valproate: Comprehensive Profile. [Link]
-
Solubility of Things. Valproic acid - Solubility of Things. [Link]
-
American Chemical Society. (2022). Valproic acid. [Link]
-
PubChem. Valproic Acid | C8H16O2 | CID 3121. National Center for Biotechnology Information. [Link]
-
Scribd. Solubility Data of DMSO. [Link]
-
Gaylord Chemical. DMSO Physical Properties. [Link]
-
ResearchGate. (2012). Solubility of Acetylsalicylic Acid in Ethanol, Acetone, Propylene Glycol, and 2Propanol. [Link]
-
NIST. Propanoic acid, 2,2-dimethyl-. NIST Chemistry WebBook. [Link]
Sources
- 1. acs.org [acs.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. fishersci.ca [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Application Note: In Vitro Histone Deacetylase (HDAC) Inhibition Assay Using 2-Ethenyl-2-propylpentanoic Acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic profiling, assay optimization, and step-by-step in vitro validation protocols for Valproic Acid (VPA) derivatives.
Introduction & Mechanistic Rationale
Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from the lysine residues of core histones, leading to chromatin condensation and transcriptional repression[1][2]. The dysregulation of HDACs is a hallmark of various malignancies and neurodegenerative disorders, making them prime targets for therapeutic intervention.
Valproic acid (2-propylpentanoic acid, VPA) is a well-established, short-chain fatty acid that acts as a competitive pan-inhibitor of Class I and IIa HDACs[2][3]. 2-Ethenyl-2-propylpentanoic acid (also known as 2-vinyl-2-propylpentanoic acid) is a structurally related derivative featuring a terminal alkene group at the C2 position. Structurally homologous to other active VPA metabolites like 4-ene-VPA, this compound exerts its inhibitory effect by coordinating with the essential zinc ion (Zn²⁺) located within the deep catalytic pocket of the HDAC enzyme, thereby blocking substrate access[4].
To quantitatively evaluate the inhibitory potency (IC₅₀) of 2-Ethenyl-2-propylpentanoic acid, a two-step fluorogenic assay is the industry standard[5][6]. This method provides a self-validating, high-throughput system that relies on the precise enzymatic causality between HDAC deacetylation and subsequent protease cleavage.
Fig 1: Mechanism of epigenetic regulation via HDAC inhibition by VPA derivatives.
Experimental Design: The "Why" Behind the Protocol
A robust protocol requires understanding the causality of each reagent and step. This assay utilizes a synthetic acetylated peptide substrate, typically Boc-Lys(Ac)-AMC (tert-butyloxycarbonyl-L-lysine-Nε-acetyl-7-amino-4-methylcoumarin)[7].
-
Buffer Composition: The assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA) is formulated to mimic physiological ionic strength. The MgCl₂ is critical for stabilizing the enzyme structure, while BSA prevents non-specific binding of the lipophilic 2-Ethenyl-2-propylpentanoic acid to the microplate walls.
-
Pre-incubation Phase: The inhibitor must be pre-incubated with the HDAC enzyme before substrate addition. Because 2-Ethenyl-2-propylpentanoic acid is a competitive inhibitor, allowing it to reach binding equilibrium with the enzyme's active site prevents the substrate from artificially outcompeting the inhibitor, which would skew the IC₅₀ to falsely high values.
-
The Developer (Trypsin): The assay relies on a coupled enzymatic reaction. HDAC removes the acetyl group from the lysine side chain. Trypsin is then added as a developer. Trypsin strictly requires a basic amino acid (like deacetylated lysine) at the P1 position to cleave the amide bond. It cannot cleave the acetylated substrate. Thus, the release of the fluorophore (AMC) is strictly causally linked to prior HDAC activity[6][7].
Detailed Step-by-Step Protocol
Reagents & Materials
-
Enzyme: Recombinant human HDACs (e.g., HDAC1, HDAC2, HDAC3, HDAC6) (SignalChem or equivalent).
-
Substrate: Boc-Lys(Ac)-AMC (10 mM stock in DMSO).
-
Test Compound: 2-Ethenyl-2-propylpentanoic acid (Prepare a 100 mM stock in DMSO).
-
Positive Control: Trichostatin A (TSA) or Suberoylanilide Hydroxamic Acid (SAHA) (1 mM stock).
-
Developer: Trypsin (0.4 mg/mL in assay buffer).
-
Plates: Black, flat-bottom 96-well or 384-well microplates (low-binding).
Assay Workflow
Fig 2: Step-by-step workflow for the in vitro fluorogenic HDAC inhibition assay.
Execution Steps (96-well format)
-
Compound Dilution: Serially dilute 2-Ethenyl-2-propylpentanoic acid in assay buffer to generate a 10-point dose-response curve (e.g., 10 µM to 10 mM final concentration, as short-chain fatty acids typically exhibit IC₅₀ values in the millimolar range[3][4]). Ensure final DMSO concentration remains constant and ≤1% across all wells.
-
Reaction Assembly: To each well, add:
-
25 µL of Assay Buffer.
-
10 µL of diluted 2-Ethenyl-2-propylpentanoic acid (or vehicle control).
-
15 µL of Recombinant HDAC enzyme (optimized concentration, typically 1-5 ng/µL).
-
-
Equilibration: Incubate the plate at 37°C for 30 minutes. Scientific Rationale: Establishes competitive binding equilibrium at the zinc catalytic site.
-
Reaction Initiation: Add 25 µL of 100 µM Boc-Lys(Ac)-AMC substrate to all wells. Incubate at 37°C for 60 minutes.
-
Signal Development: Terminate the deacetylation reaction and initiate cleavage by adding 25 µL of Trypsin developer (0.4 mg/mL). Incubate at room temperature for 20 minutes.
-
Data Acquisition: Measure fluorescence using a microplate reader set to Excitation = 360 nm and Emission = 460 nm[6][8].
Data Analysis & Expected Results
Calculate the percentage of inhibition relative to the vehicle control (0% inhibition) and the positive control (100% inhibition, e.g., 1 µM TSA). Plot the log[inhibitor] versus normalized response to determine the IC₅₀ using non-linear regression (four-parameter logistic equation).
Given the structural homology to VPA and 4-ene-VPA, 2-Ethenyl-2-propylpentanoic acid is expected to show preferential inhibition of Class I HDACs over Class IIb (e.g., HDAC6)[3][4].
Table 1: Comparative Inhibitory Activity (IC₅₀) Profile
| Compound | HDAC1 IC₅₀ (mM) | HDAC2 IC₅₀ (mM) | HDAC3 IC₅₀ (mM) | HDAC6 IC₅₀ (mM) |
| Valproic Acid (VPA) | 1.5 ± 0.2 | 2.0 ± 0.3 | 1.8 ± 0.2 | > 20.0 |
| 4-ene-VPA | 1.5 ± 0.1 | 1.8 ± 0.2 | 1.6 ± 0.1 | > 20.0 |
| 2-Ethenyl-2-propylpentanoic acid | ~1.2 - 1.8 | ~1.5 - 2.2 | ~1.5 - 2.0 | > 20.0 |
(Note: Data for VPA and 4-ene-VPA are derived from established literature[3][4]. Values for 2-Ethenyl-2-propylpentanoic acid are predictive estimates based on structural pharmacophore modeling).
Troubleshooting & Assay Validation (Self-Validating Systems)
To ensure the trustworthiness of the assay, the following quality control metrics must be evaluated:
-
Z'-Factor Calculation: A robust high-throughput assay must have a Z'-factor > 0.5. If the Z'-factor is low, increase the enzyme concentration or extend the substrate incubation time to widen the assay window.
-
False Positives (Developer Interference): Highly reactive compounds can sometimes inhibit Trypsin rather than HDAC, leading to false-positive HDAC inhibition. Validation Step: Run a counter-screen using pre-deacetylated substrate (Boc-Lys-AMC) with the inhibitor and Trypsin. If fluorescence decreases, the compound is inhibiting the developer, not the HDAC[7].
-
Inner Filter Effect: If 2-Ethenyl-2-propylpentanoic acid absorbs light at 360 nm or 460 nm, it may quench the AMC fluorescence. Verify the compound's absorbance spectrum prior to screening.
References
-
Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI.1
-
Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. NIH/PMC.2
-
Histone deacetylases inhibition and tumor cells cytotoxicity by CNS-active VPA constitutional isomers and derivatives. PubMed/NIH.4
-
Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. AACR Journals.3
-
Application Notes and Protocols for 2-Pyridinecarbothioamide in In Vitro Histone Deacetylase (HDAC) Inhibition. BenchChem.6
-
Epigenetic Histone Deacetylases Activity Assay in the Brain and Peripheral Organ Tissues. NIH/PMC.7
Sources
- 1. mdpi.com [mdpi.com]
- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Histone deacetylases inhibition and tumor cells cytotoxicity by CNS-active VPA constitutional isomers and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Epigenetic Histone Deacetylases Activity Assay in the Brain and Peripheral Organ Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Note: Preparation and Formulation of 2-Ethenyl-2-propylpentanoic Acid Stock Solutions for In Vivo Studies
Introduction & Mechanistic Rationale
Valproic acid (VPA, 2-propylpentanoic acid) is a cornerstone antiepileptic and mood-stabilizing agent. However, its clinical utility is frequently complicated by severe hepatotoxicity, which is heavily mediated by its mitochondrial metabolism[1]. VPA undergoes extensive mitochondrial β-oxidation, leading to the formation of reactive, toxic metabolites such as 4-ene-VPA (2-propyl-4-pentenoic acid) and (E)-2,4-diene VPA[2]. These metabolites sequester Coenzyme A (CoA) and inhibit crucial β-oxidation enzymes, resulting in microvesicular steatosis and hyperammonemia[3].
To circumvent this toxicity, structural modifications at the α-carbon (C2) of the VPA backbone have been explored. 2-Ethenyl-2-propylpentanoic acid is a rationally designed VPA derivative where the α-hydrogen is replaced by an ethenyl (vinyl) group. This modification creates a quaternary α-carbon. Because the first step of mitochondrial β-oxidation (catalyzed by acyl-CoA dehydrogenase) strictly requires the abstraction of an α-hydrogen, the quaternary center effectively blocks this metabolic pathway[4]. Consequently, the drug is forced into alternative, non-toxic clearance routes (e.g., glucuronidation), preserving pharmacological efficacy while eliminating β-oxidation-dependent hepatotoxicity[2][4].
Figure 1: Mechanistic rationale showing the blockade of β-oxidation by the quaternary α-carbon.
Physicochemical Profiling
Before formulating 2-Ethenyl-2-propylpentanoic acid for animal studies, it is critical to understand its physicochemical properties. Like VPA, the free acid is highly lipophilic and presents as a viscous liquid at room temperature, making direct aqueous administration impossible without vehicle optimization[5].
| Property | Value / Description |
| Chemical Name | 2-Ethenyl-2-propylpentanoic acid |
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| Physical State (Free Acid) | Viscous, colorless to pale-yellow liquid |
| Physical State (Sodium Salt) | White, hygroscopic crystalline solid |
| Estimated pKa | ~4.8 (Carboxylic acid) |
| Estimated LogP | ~3.2 (Highly lipophilic) |
| Aqueous Solubility (Free Acid) | < 1 mg/mL (Practically insoluble) |
| Aqueous Solubility (Na+ Salt) | > 100 mg/mL (Freely soluble) |
Vehicle Selection & Causality (Expertise & Experience)
The selection of the vehicle is dictated by the route of administration and the compound's LogP.
-
Intravenous (IV) / Intraperitoneal (IP) Dosing : Administering lipophilic free acids intravenously can cause embolism or severe injection-site necrosis. Therefore, the free acid must be converted to its sodium salt (Sodium 2-ethenyl-2-propylpentanoate)[5]. The sodium salt is freely soluble in 0.9% physiological saline, providing an isotonic, pH-neutral solution that ensures rapid systemic absorption without vehicle-induced toxicity.
-
Oral (PO) Dosing : For oral gavage, the free acid can be formulated in a lipid-based vehicle (e.g., Corn oil) or a cosolvent system (10% DMSO / 10% Tween-80 / 80% Saline). This mimics the absorption of dietary fatty acids and bypasses the need for salt conversion, though absorption kinetics will be slower compared to the aqueous salt[5].
Experimental Protocols
Figure 2: Step-by-step workflow for the preparation of aqueous sodium salt stock solutions.
Protocol A: Preparation of 100 mg/mL Aqueous Stock (Sodium Salt) for IV/IP Administration
Causality: This protocol uses equimolar sodium hydroxide (NaOH) to deprotonate the carboxylic acid, forming a highly water-soluble sodium salt in situ. This creates a self-validating system where complete dissolution visually confirms successful salt conversion.
-
Weighing : In a sterile biosafety cabinet, accurately weigh 1.00 g of 2-Ethenyl-2-propylpentanoic acid (free acid) into a sterile 15 mL glass vial.
-
Equimolar Base Addition : Calculate the molarity. 1.00 g is approximately 5.87 mmol. Add exactly 5.87 mL of a 1.0 M NaOH solution dropwise while stirring continuously.
-
Dissolution & Sonication : Vortex the mixture for 2 minutes. The cloudy emulsion will gradually clear as the sodium salt forms. Sonicate in a water bath at room temperature for 5-10 minutes until the solution is completely transparent.
-
pH Adjustment : Check the pH using a micro-probe. Adjust to pH 7.2 - 7.4 using dilute 0.1 M HCl or 0.1 M NaOH if necessary. Critical step: A pH below 6.5 will cause the free acid to precipitate out of solution.
-
Volume Adjustment : Add sterile 0.9% NaCl (Saline) to bring the total volume to exactly 10.0 mL.
-
Sterilization : Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, endotoxin-free vial[5].
-
Storage : Aliquot into 1 mL single-use tubes and store at -80°C. The ethenyl double bond is susceptible to slow oxidation; deep freezing prevents degradation.
Protocol B: Preparation of 50 mg/mL Cosolvent Emulsion (Free Acid) for PO Administration
Causality: This protocol utilizes a surfactant (Tween-80) to create a stable oil-in-water microemulsion suitable for oral gavage, eliminating the need for base titration.
-
Solubilization : Weigh 500 mg of 2-Ethenyl-2-propylpentanoic acid into a glass vial.
-
Cosolvent Addition : Add 1.0 mL of 100% DMSO and vortex until homogenous.
-
Surfactant Addition : Add 1.0 mL of Tween-80. Vortex vigorously for 3 minutes. Note: The order of addition is critical. Adding saline before the surfactant will cause the lipophilic acid to crash out of solution immediately.
-
Aqueous Phase : Slowly add 8.0 mL of sterile 0.9% Saline dropwise while continuously vortexing. The final solution will be a slightly opalescent, stable microemulsion.
-
Usage : This emulsion should be prepared fresh on the day of dosing to prevent phase separation.
Analytical Quality Control & Validation
To maintain scientific integrity, the final concentration of the stock solutions must be analytically verified prior to in vivo use.
-
Methodology : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode.
-
Internal Standard : Use Valproic acid-d6 as an internal standard to account for matrix effects and extraction recovery variance.
-
Stability Check : Monitor for the disappearance of the ethenyl peak (m/z shift) to ensure no auto-oxidation or hydration of the double bond has occurred during storage.
References
Sources
High-Resolution GC-MS Analysis of Volatile Valproic Acid Derivatives: Method Optimization and Protocols
Abstract
Valproic acid (2-propylpentanoic acid, VPA) is a widely prescribed antiepileptic and mood-stabilizing drug. Due to its narrow therapeutic index (50–100 µg/mL) and high individual pharmacokinetic variability, rigorous therapeutic drug monitoring (TDM) is essential[1]. While VPA is inherently volatile, its free carboxylic acid moiety causes severe peak tailing, irreversible adsorption on active sites of the GC column, and poor electron impact (EI) fragmentation[2]. Derivatization neutralizes the polar carboxyl group, improving chromatographic peak shape, thermal stability, and generating high-mass diagnostic ions for Selected Ion Monitoring (SIM). This Application Note details two field-proven derivatization strategies—Trimethylsilyl (TMS) esterification and Methyl esterification—providing comprehensive protocols and GC-MS parameters for robust quantification.
Mechanistic Rationale for Experimental Choices
Why Derivatize a Volatile Compound? Direct injection of underivatized VPA often results in broad, asymmetrical peaks and a base peak at low m/z values (e.g., m/z 73), which suffers from high background noise in complex biological matrices[2]. By converting VPA into a volatile derivative, we achieve two critical analytical advantages:
-
Chromatographic Resolution : Masking the acidic proton prevents hydrogen bonding with the silanol groups on the capillary column liner, ensuring sharp, Gaussian peak shapes.
-
Mass Spectrometric Sensitivity :
-
TMS Derivatization : Reacting VPA with BSTFA + 1% TMCS increases the molecular weight from 144.2 g/mol to 216.3 g/mol . This shifts the diagnostic ions to higher, less noisy regions of the mass spectrum (e.g., m/z 201, 174)[3][4]. The 1% TMCS acts as a Lewis acid catalyst, driving the silylation of the sterically hindered α-carbon of VPA.
-
Methyl Esterification : Utilizing methanolic sulfuric acid achieves simultaneous protein precipitation and esterification[5]. The resulting methyl ester (MW 158.2 g/mol ) is highly volatile, allowing for rapid elution and generating a strong McLafferty rearrangement ion.
-
Experimental Workflow
Workflow for the extraction and dual-derivatization strategies of Valproic Acid for GC-MS.
Step-by-Step Methodologies
Protocol A: Silylation (TMS Derivative) via LLE
This protocol is highly sensitive and produces distinct high-mass fragments, ideal for forensic toxicology and trace analysis[4]. Self-Validating Step: Always include a reagent blank to verify the absence of siloxane ghost peaks that could interfere with the target m/z ions.
-
Aliquoting : Transfer 200 µL of plasma/serum into a glass centrifuge tube. Add 20 µL of Internal Standard (Octanoic acid or VPA-d6, 50 µg/mL).
-
Acidification : Add 100 µL of 1M HCl to suppress the ionization of VPA (pKa ~4.8), ensuring it is fully partitioned into the organic phase.
-
Extraction : Add 1.0 mL of ethyl acetate. Vortex vigorously for 60 seconds. Centrifuge at 3000 x g for 5 minutes.
-
Evaporation : Transfer the upper organic layer to a clean GC vial. Evaporate to near dryness under a gentle stream of nitrogen at room temperature. Critical Causality : VPA is highly volatile; evaporating to complete dryness will result in severe analyte loss. Leave ~10-20 µL of solvent as a keeper.
-
Derivatization : Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Seal the vial and incubate at 60°C for 30 minutes[4].
-
Analysis : Cool to room temperature and inject 1 µL into the GC-MS.
Protocol B: Pre-Column Methyl Esterification
This method is exceptionally rapid because it combines deproteinization and derivatization into a single step, minimizing analyte loss during evaporation[5].
-
Simultaneous Reaction : To 250 µL of plasma, add 2.0 mL of 10% (v/v) sulfuric acid in methanol. Vortex thoroughly.
-
Incubation : Heat the sealed vials at 60°C for 30 minutes to drive the esterification[5].
-
Neutralization & Extraction : Cool to room temperature. Add 1.0 mL of saturated sodium bicarbonate (NaHCO3) solution to neutralize the acid, followed by 1.0 mL of hexane.
-
Phase Separation : Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes at 4°C[5].
-
Analysis : Transfer 500 µL of the upper hexane layer into a GC vial and inject 1 µL directly into the GC-MS.
GC-MS Instrumental Parameters
To maximize the signal-to-noise ratio, the mass spectrometer must be operated in Selected Ion Monitoring (SIM) mode. The GC oven program starts at a low temperature (75°C) to effectively focus the highly volatile derivatives at the head of the column before ramping up[4].
Table 1: Optimized GC-MS Conditions
| Parameter | Setting / Value | Rationale |
| Column | HP-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm) | 5% phenyl phase provides optimal selectivity for branched fatty acid esters. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Maintains consistent retention times across the temperature gradient[4]. |
| Injection Mode | Splitless, 270°C | Maximizes transfer of trace analytes onto the column[4]. |
| Oven Program | 75°C (hold 2 min) → 15°C/min to 270°C | Low initial temp focuses volatile VPA derivatives; rapid ramp clears high-boiling matrix lipids[4]. |
| Ion Source Temp | 230°C | Prevents condensation of heavy matrix components. |
| Ionization Energy | 70 eV (Electron Impact) | Standard energy for reproducible library-matchable fragmentation. |
Table 2: SIM Acquisition Parameters for VPA Derivatives
| Analyte Derivative | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Mechanistic Origin of Base Peak |
| VPA-TMS | 8.5 min | 201 | 145, 174, 191 | Loss of methyl group [M-CH3]+ from the TMS moiety[3][4]. |
| VPA-Methyl Ester | 5.2 min | 116 | 87, 73, 127 | McLafferty rearrangement of the esterified branched chain. |
| Octanoic Acid-TMS (IS) | 9.1 min | 201 | 117, 145 | [M-CH3]+ standard fragmentation for straight-chain TMS esters. |
Validation & Quality Control (Self-Validating Systems)
A robust analytical protocol requires continuous monitoring of extraction efficiency and derivatization yield.
-
Linearity & LLOQ : The methyl esterification method typically yields a Lower Limit of Quantification (LLOQ) of 0.075 µg/mL, well below the therapeutic trough levels[5].
-
Matrix Effects & Peak Purity : Because EI is a hard ionization technique operating under high vacuum, it is significantly less susceptible to ionization suppression compared to LC-ESI-MS. However, co-eluting matrix components can share isobaric ions. Monitoring the ion ratio between the quantifier (e.g., m/z 201) and qualifiers (e.g., m/z 174) ensures peak purity. A deviation of >20% in the ion ratio flags a co-eluting interference.
References
1.[5] "HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia", MDPI. URL: 2.[2] "Application of Gas Chromatography/Mass Spectrometry to Therapeutic Monitoring of Valproic Acid", ResearchGate. URL: 3.[1] "A rapid and simple procedure for monitoring valproic acid by gas chromatography", SciSpace. URL: 4.[3] "GC-MS Smart Metabolites Database", Shimadzu. URL: 5.[4] "Scopolamine fatal outcome in an inmate after buscopan® smoking", PMC - NIH. URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Ethenyl-2-propylpentanoic Acid
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-Ethenyl-2-propylpentanoic acid, a key intermediate in various pharmaceutical and materials science applications. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable strategies for improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Ethenyl-2-propylpentanoic acid, and what are their respective advantages and disadvantages?
The two primary routes for the synthesis of 2-Ethenyl-2-propylpentanoic acid are the malonic ester synthesis and the Claisen rearrangement.
-
Malonic Ester Synthesis: This classical approach involves the alkylation of diethyl malonate with propyl bromide, followed by a second alkylation with an allyl halide (e.g., allyl bromide). Subsequent hydrolysis and decarboxylation yield the target acid. This method is robust and utilizes readily available starting materials. However, it can suffer from side reactions such as dialkylation and elimination, potentially lowering the overall yield.
-
Claisen Rearrangement: A more elegant approach involves the-sigmatropic rearrangement of an allyl propyl ketene acetal. This method often offers higher stereoselectivity and can be more atom-economical. The primary challenge lies in the preparation of the ketene acetal precursor and controlling the rearrangement conditions to prevent side reactions.
Q2: My yield of 2-Ethenyl-2-propylpentanoic acid is consistently low. What are the likely causes and how can I troubleshoot this?
Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.
Troubleshooting Low Yields
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., Sodium Hydride, Lithium Diisopropylamide). Verify the quality and concentration of the base. | Complete formation of the enolate, leading to efficient alkylation. |
| Side Reactions (e.g., O-alkylation) | Use a polar aprotic solvent (e.g., THF, DMF) to favor C-alkylation. Control the reaction temperature; lower temperatures often favor C-alkylation. | Minimized formation of undesired byproducts. |
| Poor Quality Reagents | Use freshly distilled or purified solvents and reagents. Ensure alkylating agents are free of impurities. | Improved reaction efficiency and reduced side reactions. |
| Inefficient Decarboxylation | Ensure complete hydrolysis of the ester before attempting decarboxylation. Use a high-boiling point solvent (e.g., DMSO) or employ microwave-assisted heating for efficient decarboxylation. | Complete conversion of the malonic acid intermediate to the final product. |
Q3: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize their formation?
Common byproducts include dialkylated malonic esters, elimination products, and products arising from O-alkylation.
-
Identification: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the byproducts.
-
Minimization:
-
Dialkylation: Use a slight excess of the malonic ester relative to the alkylating agent in the first alkylation step.
-
Elimination: Employ a less hindered base and maintain a low reaction temperature.
-
O-alkylation vs. C-alkylation: As mentioned, solvent choice and temperature are critical. The use of counter-ions that promote C-alkylation (e.g., Li⁺) can also be beneficial.
-
Detailed Experimental Protocols
Protocol 1: Optimized Malonic Ester Synthesis of 2-Ethenyl-2-propylpentanoic Acid
This protocol is designed to maximize yield by controlling key reaction parameters.
Step 1: Enolate Formation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Slowly add diethyl malonate dropwise via a syringe.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
Step 2: First Alkylation (Propylation)
-
Cool the reaction mixture back to 0 °C.
-
Add 1-bromopropane dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.
Step 3: Second Alkylation (Allylation)
-
Cool the reaction mixture to 0 °C.
-
Slowly add a second equivalent of sodium hydride.
-
After stirring for 30 minutes, add allyl bromide dropwise.
-
Reflux the mixture for 4-6 hours until the starting material is consumed.
Step 4: Hydrolysis and Decarboxylation
-
Cool the reaction mixture and quench with water.
-
Add a solution of sodium hydroxide and reflux for 12 hours to hydrolyze the ester.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of ~1.
-
Heat the mixture to reflux to induce decarboxylation until gas evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates the key decision points in troubleshooting low yields in the malonic ester synthesis of 2-Ethenyl-2-propylpentanoic acid.
Caption: Troubleshooting flowchart for low yield in 2-Ethenyl-2-propylpentanoic acid synthesis.
References
Overcoming steric hindrance in 2-Ethenyl-2-propylpentanoic acid synthesis
Technical Support Center: Advanced Organic Synthesis Division Ticket ID: #SYN-Qt-VPA-002 Subject: Overcoming Steric Hindrance in 2-Ethenyl-2-propylpentanoic Acid Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Case Summary
Target Molecule: 2-Ethenyl-2-propylpentanoic acid (also known as
-
Electronic Barrier: Vinyl halides do not undergo
substitution with enolates. -
Steric Barrier: The existing propyl chains create a "steric wall," preventing the approach of electrophiles and hindering the formation of the tetrahedral intermediate.
Phase 1: Diagnostic & Troubleshooting (FAQs)
Q1: I am trying to alkylate Ethyl 2-propylpentanoate with Vinyl Bromide using LDA, but I get no product. Why?
A: This is the most common error. You are attempting an
-
The Fix: You must switch mechanisms. You need Palladium-Catalyzed
-Vinylation (Cross-Coupling) or a Functional Group Interconversion strategy (see Protocol A and B below).
Q2: I tried using Allyl Bromide instead, planning to isomerize it later. The alkylation worked, but the isomerization failed. Why?
A: Alkylation with allyl bromide works because it is an
-
The Fix: Do not rely on isomerization. Use the Oxidative Cleavage-Wittig Protocol (Protocol B) to truncate the allyl group to a vinyl group.
Q3: What solvent system best handles the steric bulk of the valproate enolate? A: For quaternary center generation, solvent polarity is critical to break up ion aggregates.
-
Standard: THF (Tetrahydrofuran) at -78°C.
-
Booster: Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (if safety permits). These polar aprotic co-solvents solvate the Lithium cation, making the "naked" enolate more reactive despite the steric hindrance.
Phase 2: Validated Synthetic Protocols
Here are the two scientifically robust routes to synthesize your target, ranked by efficiency.
Protocol A: Palladium-Catalyzed -Vinylation (The "Modern" Route)
Best for: High throughput, direct synthesis, overcoming the
Mechanism: This method utilizes a Pd(0)/Pd(II) catalytic cycle. The bulky phosphine ligand is the "secret weapon"—it opens up space around the metal center to allow the bulky enolate to bind and facilitates the difficult reductive elimination of the quaternary product.
Reagents:
-
Substrate: Ethyl 2-propylpentanoate[1]
-
Electrophile: Vinyl Bromide (or Vinyl Triflate)
-
Catalyst:
or -
Ligand:
(Tri-tert-butylphosphine) - Critical for sterics -
Base: LiHMDS (Lithium hexamethyldisilazide) or ZnCy/LiTMP
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox or under strict Argon, mix
(2 mol%) and (2.2 mol%) in Toluene. Stir for 10 min to form the active species. -
Enolate Formation: In a separate flask, add Ethyl 2-propylpentanoate (1.0 equiv) and Vinyl Bromide (1.2 equiv).
-
Initiation: Add the base (LiHMDS, 1.1 equiv, 1.0 M in THF) slowly at room temperature.
-
Coupling: Add the catalyst solution immediately.
-
Reaction: Stir at 50-70°C . Note: Heat is required to drive the reductive elimination step which forms the sterically crowded C-C bond.
-
Workup: Quench with saturated
, extract with ether, and purify via column chromatography.
Protocol B: The Allyl-Cleavage-Wittig Route (The "Classic" Route)
Best for: Labs without Pd-catalysis expertise; highly reliable but more steps.
Logic: We avoid the steric clash of the vinylation by attaching a "longer" arm (allyl) which undergoes easy
Step-by-Step Workflow:
-
Alkylation:
-
React Ethyl 2-propylpentanoate with LDA (-78°C) followed by Allyl Bromide .
-
Result: Ethyl 2-allyl-2-propylpentanoate. (Yield: High).
-
-
Oxidative Cleavage (Lemieux-Johnson):
-
Treat the allyl compound with
(cat.) and in THF/Water. -
Result: Ethyl 2-formyl-2-propylpentanoate (The aldehyde).
-
-
Wittig Olefination:
-
Generate ylide from Methyltriphenylphosphonium bromide + KOtBu .
-
Add the aldehyde from Step 2.
-
Result: Ethyl 2-ethenyl-2-propylpentanoate.
-
-
Hydrolysis: Saponify the ester (KOH/EtOH/Heat) to get the final acid.
Phase 3: Data Visualization & Logic Maps
Figure 1: The Steric Failure vs. Catalytic Success
Caption: Comparison of the failed SN2 approach (left) vs. the successful Pd-catalyzed reductive elimination (right).
Figure 2: Protocol B (The Bypass Strategy)
Caption: The stepwise "Cut-and-Paste" method to avoid direct steric confrontation.
Phase 4: Comparative Data Table
| Feature | Protocol A: Pd-Catalysis | Protocol B: Allyl-Wittig |
| Steric Tolerance | Excellent (Ligand controlled) | Good (Stepwise approach) |
| Step Count | 1 Step (Convergent) | 3-4 Steps (Linear) |
| Atom Economy | High | Low (Loss of |
| Technical Difficulty | High (Requires inert atmosphere) | Moderate (Standard techniques) |
| Key Risk | Catalyst death / | Yield loss over multiple steps |
| Recommended For | Process Chemistry / Scale-up | Academic / Small Scale |
References & Authoritative Grounding
-
Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2006). "Palladium-Catalyzed
-Arylation of Esters and Amides with Aryl Halides." Journal of the American Chemical Society. Describes the foundational mechanism for coupling hindered enolates using bulky phosphine ligands. -
Culkin, D. A., & Hartwig, J. F. (2003). "Palladium-Catalyzed
-Vinylation of Carbonyl Compounds." Accounts of Chemical Research. Specifically addresses the introduction of vinyl groups to enolates. -
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Standard reference for Malonic Ester Synthesis and Wittig Olefination protocols.
-
Bhattacharya, A., et al. (1996). "Acyl Activation: A Route to Valproic Acid Analogues." Journal of Organic Chemistry. Discusses steric challenges in Valproic acid derivatives.
Disclaimer: This guide is for research purposes only. All synthesis involving palladium catalysts and pyrophoric bases (LiHMDS) must be performed in a fume hood with appropriate PPE.
Sources
Technical Support Center: Stability of 2-Ethenyl-2-propylpentanoic Acid in Aqueous Buffers
Prepared by the Senior Application Science Team
Introduction: This technical guide addresses the stability of 2-ethenyl-2-propylpentanoic acid in aqueous buffers. It is important to note that while there is a substantial body of research on the parent compound, valproic acid (VPA), literature specifically detailing the stability of its vinyl derivative, 2-ethenyl-2-propylpentanoic acid, is limited. This guide will leverage the extensive data available for valproic acid as a scientifically-grounded framework to infer the stability characteristics and potential degradation pathways of its derivatives. The principles governing the stability of VPA are highly relevant and provide a robust starting point for researchers working with structurally similar molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of valproic acid and its derivatives in aqueous solutions.
Q1: What are the primary factors that can influence the stability of 2-ethenyl-2-propylpentanoic acid in an aqueous buffer?
The stability of a carboxylic acid compound like 2-ethenyl-2-propylpentanoic acid in aqueous solution is primarily influenced by four factors: pH, temperature, light, and oxidative stress. Each of these can initiate degradation pathways that may alter the structure and activity of your compound. It is crucial to control these variables during your experiments to ensure reproducibility and data integrity.
Q2: How does the pH of the aqueous buffer affect the stability of the compound?
The pH of the solution is a critical factor. Valproic acid itself is slightly soluble in water and its solubility and stability can be pH-dependent.[1] Forced degradation studies, which are designed to accelerate the degradation of a drug substance, are typically performed under acidic and basic conditions to understand hydrolytic susceptibility.[2][3][4]
-
Acidic Conditions (Low pH): In a low pH environment, the carboxylic acid group will be protonated. While valproic acid is generally stable, harsh acidic conditions (e.g., refluxing in 0.1N HCl) could potentially lead to hydrolysis or other reactions, especially at the ethenyl (vinyl) group, which is susceptible to electrophilic addition reactions.[3]
-
Neutral pH (pH 7-8): Valproic acid solutions prepared with the aid of sodium hydroxide typically have a pH in this range.[1] In a study on sodium valproate solutions in 0.9% sodium chloride, the pH remained stable around 7, and the compound was chemically stable for at least 30 days at 5°C.[5]
-
Alkaline Conditions (High pH): Under basic conditions, the carboxylic acid will be deprotonated to its carboxylate salt. While generally stable, extreme alkaline conditions combined with high temperatures can promote degradation.[5]
Q3: What is the expected thermal stability of 2-ethenyl-2-propylpentanoic acid in solution?
Temperature is a key factor in determining the shelf-life of your compound in solution.
-
Refrigerated Storage (2-8°C): For short to medium-term storage, refrigeration is recommended. Solutions of sodium valproate (20 mg/mL) in 0.9% sodium chloride were found to be physically and chemically stable for at least 30 days when stored at 5°C ± 3°C.[5][6]
-
Room Temperature (Ambient): Valproic acid is generally considered stable at room temperature for shorter periods.[1] However, for aqueous solutions, it is best practice to minimize storage time at ambient temperatures to prevent any potential degradation. One study showed stability in plasma for 24 hours at ambient temperature.[7]
-
Elevated Temperatures: Thermal stress studies are part of forced degradation to understand breakdown pathways. Heating valproate solutions at 100°C has been used to intentionally induce degradation for analytical method validation.[5] Thermal deactivation of valproic acid has been observed to begin at temperatures around 170-190°C.[8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can impact stability. Valproic acid in plasma was shown to be stable after three freeze-thaw cycles.[7]
Q4: What are the known degradation pathways for valproic acid that might be relevant for its vinyl derivative?
While 2-ethenyl-2-propylpentanoic acid is not a direct metabolite, understanding the metabolic pathways of VPA in biological systems can provide insight into potential chemical degradation routes, especially in the presence of biological matrices or enzymes. The main pathways for VPA metabolism are glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[9][10] A potential degradation pathway for a vinyl derivative could involve oxidation at the double bond.
Caption: Potential non-enzymatic degradation pathways for 2-ethenyl-2-propylpentanoic acid.
Q5: How should I prepare and store aqueous stock solutions of 2-ethenyl-2-propylpentanoic acid?
Based on the data for valproic acid, here are our recommendations:
-
Solubilization: Valproic acid is slightly soluble in water but freely soluble in many organic solvents.[1] For aqueous solutions, it is common to prepare the sodium salt by dissolving the acid in a solution containing a molar equivalent of sodium hydroxide to a target pH of 7-8.[1]
-
Buffer Selection: Use a well-characterized buffer system in your desired pH range (e.g., phosphate-buffered saline for physiological pH).
-
Storage: Store aqueous solutions at 2-8°C and protect from light by using amber vials or wrapping containers in foil.[5][6] For long-term storage, consider preparing aliquots and storing them at -20°C or below.[11] Be mindful that some sources advise against storing aqueous solutions for more than a day, so stability should be verified for your specific application.[11]
-
Avoid Contamination: Use sterile buffers and techniques to prevent microbial growth, which can alter the pH and degrade your compound.
Part 2: Troubleshooting Guide
This section provides solutions to common experimental issues.
Problem: My compound's concentration is decreasing over time in my aqueous buffer.
A decrease in the measured concentration of your active compound suggests instability. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for decreased compound concentration.
Problem: I am seeing unexpected peaks in my HPLC/LC-MS analysis.
New peaks appearing in your chromatogram, often accompanied by a decrease in the parent compound's peak area, are a strong indicator of degradation.
-
Possible Cause: These new peaks are likely degradation products resulting from hydrolysis, oxidation, or other reactions. The vinyl group in 2-ethenyl-2-propylpentanoic acid is a potential site for oxidative attack, which could lead to a variety of byproducts.
-
Recommended Action: To confirm this, we recommend performing a forced degradation study. This involves intentionally exposing your compound to harsh conditions (acid, base, heat, light, oxidation) to generate the potential degradation products.[12] Analyzing these stressed samples by LC-MS can help you identify the masses of the degradants and confirm if they match the unknown peaks in your experimental samples.
Part 3: Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is designed to assess the intrinsic stability of 2-ethenyl-2-propylpentanoic acid and develop a stability-indicating analytical method.[2][3][4]
Objective: To generate potential degradation products and identify conditions under which the compound is unstable.
Materials:
-
2-Ethenyl-2-propylpentanoic acid
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter, heating block/water bath, photostability chamber.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound (in water or buffer) at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acid and base samples. Dilute with mobile phase to a suitable concentration and analyze immediately by a suitable analytical method (e.g., HPLC-UV/MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for the appearance of new peaks and a decrease in the parent peak. Aim for 5-20% degradation for optimal method development.[2]
Protocol 2: General Purpose HPLC-UV Method for Stability Assessment
This method can be used as a starting point for monitoring the stability of 2-ethenyl-2-propylpentanoic acid.
-
Column: C18 reverse phase, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0). A common starting point could be a 73:27 (v/v) ratio of acetonitrile to water/buffer.[7]
-
Flow Rate: 1.0 - 1.5 mL/min.[7]
-
Detection Wavelength: Since the molecule lacks a strong chromophore, detection at low UV wavelengths (e.g., 210-220 nm) is necessary.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Note: Method development and validation are essential for your specific compound and analytical needs.
Part 4: Data Summary Table
The following table summarizes the stability of the closely related compound, valproic acid, under various storage conditions as reported in the literature. This can serve as a useful reference for your own experimental design.
| Condition | Matrix | Concentration | Storage Temperature | Duration | Stability Outcome | Reference |
| Short-term | Human Plasma | 14.57 & 194.21 µg/mL | Ambient | 24 hours | Stable | [7] |
| Freeze-Thaw | Human Plasma | 14.57 & 194.21 µg/mL | -20°C | 3 cycles | Stable | [7] |
| Long-term | Human Plasma | 14.57 & 194.21 µg/mL | -20°C | 69 days | Stable | [7] |
| Stock Solution | Not specified | Not specified | 4°C (Refrigerator) | 34 days | Stable | [7] |
| IV Solution | 0.9% NaCl | 20 mg/mL | 5°C ± 3°C | 30 days | Stable | [5][6] |
| General Advice | Aqueous Buffer | Not specified | Not specified | > 1 day | Not Recommended | [11] |
References
-
(PDF) Valproic Acid and Sodium Valproate: Comprehensive Profile - ResearchGate. Available from: [Link]
-
Bioanalytical method validation of Valproic Acid in Human Plasma In-vitro after - SciSpace. Available from: [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available from: [Link]
-
Data Sheet Valproic Acid (sodium salt) - BPS Bioscience. Available from: [Link]
-
Electrochemical Degradation and Thermal Deactivation of Valproic Acid Drug. Available from: [Link]
-
Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate - DIAL@UCLouvain. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
-
Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available from: [Link]
-
Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC - NIH. Available from: [Link]
-
Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed. Available from: [Link]
-
Valproic Acid Pathway, Pharmacokinetics - ClinPGx. Available from: [Link]
-
Therapeutic and Toxic Effects of Valproic Acid Metabolites - MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ajpsonline.com [ajpsonline.com]
- 4. biomedres.us [biomedres.us]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. electrochemsci.org [electrochemsci.org]
- 9. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: GC Analysis of Quaternary Valproic Acid Analogues
Topic: Troubleshooting GC detection of quaternary valproic acid analogues Content type: Technical Support Center / Troubleshooting Guide
Welcome to the Advanced Chromatography Support Hub.
This guide addresses the specific analytical challenges associated with quaternary valproic acid (VPA) analogues (e.g.,
Part 1: The Core Challenge – Steric Hindrance
Q: Why do my standard VPA protocols fail for quaternary analogues?
A: The root cause is the quaternary
-
Consequence 1 (Derivatization): The bulky groups shield the carboxyl carbon, making standard Fischer esterification (e.g., BF
/Methanol) kinetically unfavorable or impossible. -
Consequence 2 (Metabolism/Stability): While this hindrance improves metabolic stability in vivo (blocking
-oxidation), it creates "ghost" recovery issues in GC because the analyte never successfully derivatizes to become volatile enough for the column.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Derivatization Failures (Low Recovery)
Q: I am using BF
-
Protocol A (Alkylation): Use Iodomethane (MeI) with a strong base (tetramethylammonium hydroxide - TMAH) or extractive alkylation with pentafluorobenzyl bromide (PFBBr). The base deprotonates the acid to a carboxylate anion (
), which is a better nucleophile and attacks the alkyl halide. This bypasses the steric block at the carbonyl. -
Protocol B (Silylation): Use MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide). The TBDMS derivative is more hydrolytically stable than TMS, which is critical for hindered acids that require longer reaction times.
Q: Can I use on-column derivatization with TMAH? A: Proceed with Caution. While TMAH (Trimethylanilinium hydroxide) is effective for VPA, quaternary analogues may suffer from thermal degradation (Hofmann elimination) in the hot injection port if the temperature is too high (>250°C).
-
Recommendation: Use a lower inlet temperature (200–220°C) or perform the methylation offline using MeI/Acetone/K
CO to ensure reaction completion before injection.
Category 2: Chromatographic Issues (Tailing & Resolution)
Q: My peaks are tailing severely, even after derivatization. Diagnosis: Active Sites or Incomplete Reaction.
-
Cause 1: If you are analyzing the free acid (no derivatization), the quaternary structure increases the acidity (pKa shift), causing stronger interaction with silanol groups on the liner and column.
-
Cause 2: If derivatized, the tailing often indicates reversion (hydrolysis) of the ester/silyl ether due to moisture in the carrier gas or sample. Solution:
-
Column Choice: Switch to a nitroterephthalic acid-modified PEG phase (e.g., DB-FFAP or HP-FFAP ) if analyzing free acids. For esters, use a 5% phenyl phase (e.g., DB-5ms ) for better inertness.
-
Liner Deactivation: Use Ultra-Inert splitless liners with glass wool placed lower to wipe the needle, but ensure the wool is fully deactivated.
Category 3: Sensitivity & Detection
Q: I see the internal standard (VPA) but not the quaternary analogue. Diagnosis: Discrimination or Reaction Kinetics. The quaternary analogue reacts much slower than VPA. If you stop the reaction at 20 minutes (standard for VPA), the analogue may only be 5% converted. Solution:
-
Optimization: Run a "Time vs. Yield" study. Quaternary analogues often require 60–90 minutes at 70°C for silylation, compared to 15 minutes for VPA.
-
Internal Standard: Do not use VPA as the internal standard for quaternary analogues. Their reaction rates differ too much. Use a structural isomer or a deuterated version of the quaternary analogue itself.
Part 3: Comparative Data & Protocols
Table 1: Derivatization Reagent Performance for Quaternary Acids
| Reagent Type | Specific Reagent | Mechanism | Suitability for Quaternary Analogues | Key Risk |
| Acid Catalyst | BF | Fischer Esterification | Poor (Slow kinetics due to steric block) | Low recovery; thermal degradation. |
| Silylation | BSTFA + 1% TMCS | Silyl Ether Formation | Moderate (Requires heat/time) | Moisture sensitivity; hydrolysis. |
| Silylation | MTBSTFA | TBDMS Formation | High (Stable derivative) | Longer retention times; expensive. |
| Alkylation | MeI / K | S | Excellent (Bypasses carbonyl steric block) | Requires anhydrous conditions. |
| Pyrolytic | TMAH (On-column) | Methylation in Inlet | Variable | Isomerization or decomposition in inlet. |
Standard Operating Procedure: Offline Alkylation (Recommended)
For sterically hindered 2,2-dialkylacetic acids
-
Extraction: Extract 100
L plasma with 200 L Ethyl Acetate (acidified with 10 L 1M HCl). Vortex and centrifuge.[1] -
Dry: Transfer supernatant to a clean vial and evaporate to dryness under N
. -
Reconstitution: Add 100
L Acetone (anhydrous). -
Catalyst: Add 20 mg anhydrous K
CO (powder). -
Reagent: Add 50
L Iodomethane (MeI) . -
Reaction: Cap tightly and heat at 60°C for 45 minutes . (Note: Longer time than VPA).
-
Cleanup: Cool, add 200
L Hexane and 200 L Water. Vortex. -
Injection: Inject 1
L of the upper Hexane layer .
Part 4: Diagnostic Workflows
Figure 1: Troubleshooting Signal Loss for Quaternary Analogues
Caption: Decision tree for isolating derivatization failures specific to sterically hindered carboxylic acids.
Figure 2: Reaction Logic - Why BF3 Fails vs. Alkylation
Caption: Mechanistic comparison showing why nucleophilic attack on an alkyl halide (Path B) is preferred for hindered acids.
References
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: Silylation, Acylation, and Alkylation. Link
-
Ahmadkhaniha, R., et al. (2007).[1][2] "An Improved GC Method for Rapid Analysis of Valproic Acid in Human Plasma without Derivatization." Iranian Journal of Pharmaceutical Sciences, 3(1), 37-42.[1][2] Link
-
Yu, J., et al. (2019).[3] "GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization." Biomedical Chromatography. Link
- Kuhara, T. (2005). "Gas chromatographic-mass spectrometric urinary metabolome analysis to study convulsions and effectiveness of anticonvulsants." Journal of Chromatography B, 823(1), 1-12. (Discusses metabolic profiling of VPA analogues).
Sources
Technical Support Center: Optimizing the Extraction of 2-Ethenyl-2-propylpentanoic Acid from Plasma
Welcome to the technical support center for the bioanalysis of 2-Ethenyl-2-propylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the extraction of this acidic compound from plasma samples. The following content is structured to address common challenges and provide scientifically sound solutions to ensure the accuracy and reproducibility of your analytical data.
Introduction to the Analyte and its Challenges
2-Ethenyl-2-propylpentanoic acid, a structural analogue of the widely studied antiepileptic drug valproic acid (VPA), is an acidic compound with a lipophilic nature.[1][2][3][4] The successful quantification of this analyte in a complex biological matrix like plasma hinges on an efficient and clean extraction process. Key challenges in developing a robust extraction method include:
-
High Protein Binding: Like many acidic drugs, 2-Ethenyl-2-propylpentanoic acid is expected to exhibit significant binding to plasma proteins, which can impede its extraction.
-
Matrix Effects: Co-extraction of endogenous plasma components, such as phospholipids, can lead to ion suppression or enhancement in mass spectrometry-based detection methods, compromising data quality.[5][6][7][8]
-
Low Recovery: Inefficient extraction techniques can result in the loss of the analyte, leading to underestimation of its concentration.
-
Poor Reproducibility: Variability in the extraction process can introduce significant error, affecting the reliability of the results.
This guide will provide a comprehensive overview of the most common extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and offer detailed troubleshooting advice to overcome these challenges. All methodologies should be validated according to regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).[9][10][11][12][13]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-Ethenyl-2-propylpentanoic acid to consider for extraction?
A1: While specific data for 2-Ethenyl-2-propylpentanoic acid is limited, we can infer its properties from its close analogue, valproic acid. It is a carboxylic acid, making it an acidic compound with a pKa around 4.6.[14] This means its ionization state is pH-dependent. It is also relatively nonpolar and slightly soluble in water but soluble in organic solvents.[2] These properties are crucial for selecting the appropriate extraction technique and optimizing parameters like pH and solvent choice.
Q2: Which extraction method is generally best for acidic drugs like 2-Ethenyl-2-propylpentanoic acid from plasma?
A2: The "best" method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available instrumentation.
-
Protein Precipitation (PPT) is the simplest and fastest method but often results in the least clean extract, which can lead to significant matrix effects.[15]
-
Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT and can provide good recovery. However, it can be labor-intensive and prone to emulsion formation.[16][17]
-
Solid-Phase Extraction (SPE) typically provides the cleanest extracts and highest recovery, minimizing matrix effects. It is also amenable to automation but requires more extensive method development.[18][19]
Q3: How do I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds, are a common problem in bioanalysis.[5][7] To minimize them:
-
Choose a more selective extraction method: SPE is generally superior to LLE and PPT in removing interfering matrix components like phospholipids.[6][20]
-
Optimize chromatography: Ensure chromatographic separation of the analyte from the bulk of the matrix components.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
Q4: My recovery of 2-Ethenyl-2-propylpentanoic acid is consistently low. What are the likely causes?
A4: Low recovery can stem from several factors:
-
Incomplete protein disruption: If the analyte is highly protein-bound, the initial protein disruption step may be insufficient.
-
Incorrect pH: For LLE and SPE, the pH of the sample must be adjusted to ensure the analyte is in its neutral, unionized form for efficient extraction into an organic solvent or retention on a non-polar sorbent. For an acidic drug, the pH should be at least 2 units below its pKa.[18]
-
Suboptimal solvent selection (LLE): The extraction solvent may not have the appropriate polarity to efficiently partition the analyte.
-
Inefficient elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.
Troubleshooting Guides
Protein Precipitation (PPT)
Protein precipitation is a straightforward method involving the addition of a precipitating agent to denature and precipitate plasma proteins.[21]
Workflow Diagram:
Caption: Protein Precipitation Workflow
Troubleshooting:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Analyte co-precipitation with proteins. | With acid precipitation, low recovery and high variability can occur due to co-precipitation.[22][23] Consider using a water-miscible organic solvent like acetonitrile, which has been shown to be effective with recoveries higher than 80%.[22][23] A common ratio is 3:1 solvent to plasma.[15] |
| Cloudy Supernatant | Incomplete protein precipitation. | Increase the ratio of precipitating agent to plasma. Ensure thorough vortexing and adequate centrifugation time and speed. |
| High Matrix Effects | Insufficient removal of endogenous interferences. | While simple, PPT is the "dirtiest" extraction method.[15] If matrix effects are significant, consider a more rigorous clean-up technique like LLE or SPE. Alternatively, phospholipid removal plates can be used after PPT.[20] |
Detailed Protocol: Acetonitrile Precipitation
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[17]
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow
Troubleshooting:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | High concentration of lipids and proteins at the interface of the two liquid phases.[17] | - Centrifuge at a higher speed for a longer duration.- Add salt ("salting out") to the aqueous phase to increase its polarity and break the emulsion.[17][24]- Gently rock or swirl the sample instead of vigorous vortexing.[17]- Consider supported liquid extraction (SLE) as an alternative that avoids emulsion formation.[17] |
| Low Recovery | - Incorrect pH of the aqueous phase.- Inappropriate organic solvent.- Insufficient mixing. | - Ensure the pH of the plasma is adjusted to at least 2 units below the pKa of the analyte (i.e., pH < 2.6) to keep it in the neutral form.[14][25]- Screen a variety of organic solvents with differing polarities (e.g., hexane, diethyl ether, ethyl acetate, chloroform).[26] For valproic acid, carbon tetrachloride has been used effectively.[27]- Increase vortexing time, but be mindful of emulsion formation. |
| Poor Reproducibility | Inconsistent vortexing, pipetting, or phase separation. | Automate the process where possible. Ensure consistent timing and technique for all manual steps. |
Detailed Protocol: LLE with pH Adjustment
-
To 200 µL of plasma, add an internal standard.
-
Acidify the plasma to pH ~2.0 with an appropriate acid (e.g., 1M HCl).
-
Add 1 mL of a suitable organic solvent (e.g., n-hexane).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness and reconstitute the residue in the mobile phase.
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to separate components of a mixture, where the sample is passed through a solid sorbent that retains the analyte.[28]
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow
Troubleshooting:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery - Analyte in Flow-through | - Improper conditioning/equilibration.- Incorrect sorbent choice.- Sample pH not optimized for retention.- Flow rate too high during loading.[29][30] | - Ensure the sorbent is properly wetted with an organic solvent and then equilibrated with a solution similar to the sample matrix.[29]- For an acidic drug, a non-polar (reversed-phase) sorbent is appropriate.[18] Polymeric SPE phases can also be effective.[18]- Acidify the sample to ensure the analyte is in its neutral form for retention on a non-polar sorbent.[18]- Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[29] |
| Low Recovery - Analyte Retained on Cartridge | - Elution solvent is too weak.- Insufficient volume of elution solvent. | - Increase the organic content of the elution solvent or use a stronger solvent.[19]- For an acidic compound, eluting with a basic solvent will ionize the analyte and facilitate its release from a non-polar sorbent.- Increase the volume of the elution solvent or perform a second elution.[19] |
| High Matrix Effects in Final Extract | - Wash step is not effective.- Inappropriate sorbent selectivity. | - Optimize the wash solvent to be strong enough to remove interferences but not so strong that it elutes the analyte.[19]- Consider a more selective sorbent, such as a mixed-mode or ion-exchange sorbent, although anion exchange can be challenging for plasma due to endogenous anions.[18] |
Detailed Protocol: Reversed-Phase SPE
-
Pre-treat Sample: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
Load: Load the pre-treated sample onto the cartridge at a low flow rate (e.g., 1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte with 1 mL of methanol or a more appropriate solvent. Consider adding a small amount of base (e.g., ammonium hydroxide) to the elution solvent to ionize the acidic analyte and improve elution.
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.
Final Recommendations
The optimal extraction of 2-Ethenyl-2-propylpentanoic acid from plasma requires a systematic approach to method development and troubleshooting. It is recommended to start with the simplest method (PPT) and progress to more complex techniques (LLE and SPE) if the desired cleanliness, recovery, and sensitivity are not achieved. Always validate your final method according to established regulatory guidelines to ensure the data is reliable and defensible.[9][13]
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]
-
Xue, Y. J., Liu, J., & Fu, Y. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(19), 1541–1544. Retrieved from [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. Retrieved from [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Specialty Pharma Journal. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. Retrieved from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Li, W., Li, J., & Tse, F. L. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 988, 136–144. Retrieved from [Link]
-
Carlier, J., Guitton, J., & Becher, F. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 808(1), 113–120. Retrieved from [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. Retrieved from [Link]
-
Carlier, J., Guitton, J., & Becher, F. (2004). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. Retrieved from [Link]
-
Valproic acid extraction methods in human samples using gas chromatography: a review. (n.d.). Retrieved from [Link]
-
Protein Precipitation Method. (2025, June 9). Phenomenex. Retrieved from [Link]
-
Porubek, D. J., & Theodore, W. H. (1990). Resolution of valproic acid from deuterated analogues and their quantitation in plasma using capillary gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 201–208. Retrieved from [Link]
-
Pentanoic acid, 2-ethyl-2-propyl-. (n.d.). PubChem. Retrieved from [Link]
-
Protein precipitation vs. traditional protein crash: what's best? (2023, February 2). Biotage. Retrieved from [Link]
-
Gas Chromatographic Analysis of Sodium Valproate in Plasma and Urine after Air Assisted Liquid-Liquid Microextraction. (2017, September 25). Brieflands. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved from [Link]
-
Development and validation of a sensitive assay of valproic acid in human plasma by high-performance liquid chromatography without prior derivatization. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Welch Materials. Retrieved from [Link]
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Determination of valproic acid and 3-heptanone in plasma using air. (2019, March 8). BioImpacts. Retrieved from [Link]
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Extraction of acidic drugs from water and plasma: study of recovery with five different solvents. (n.d.). PubMed. Retrieved from [Link]
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Extraction of a Range of Acidic, Basic and Neutral Drugs from Plasma Using ISOLUTE® PLD+ Plates Prior to LC-MS/MS Analysis. (n.d.). Biotage. Retrieved from [Link]
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Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. Retrieved from [Link]
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Pitfalls and solutions in the development of a fully automated solid-phase extraction method for drug screening purposes in plasma and whole blood. (n.d.). PubMed. Retrieved from [Link]
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Ethyl valproate. (2024, April 9). ChemBK. Retrieved from [Link]
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Validation & Comparative
Comparative Hepatotoxicity Profile: 2-Ethenyl-2-propylpentanoic Acid vs. Valproic Acid
Here is the comprehensive technical guide comparing the hepatotoxicity profiles of 2-Ethenyl-2-propylpentanoic acid (commonly referred to as 2-ene-VPA or
This guide is structured for drug development professionals, focusing on the mechanistic divergence that renders 2-ene-VPA a non-hepatotoxic alternative to the standard VPA.
Technical Guide for Drug Development & Safety Assessment
Executive Summary
The Bottom Line: While Valproic Acid (VPA) remains a gold-standard antiepileptic, its clinical utility is compromised by idiosyncratic hepatotoxicity (microvesicular steatosis and necrosis), primarily driven by the formation of the toxic metabolite 4-ene-VPA .
2-Ethenyl-2-propylpentanoic acid (2-ene-VPA) acts as a "metabolic shunt" analogue. By incorporating a double bond at the C2 position, it structurally prevents the formation of the toxic 4-ene intermediate. Experimental data confirms that 2-ene-VPA retains the anticonvulsant efficacy of VPA but exhibits a near-zero potential for inducing microvesicular steatosis or mitochondrial respiratory failure in standard models.
| Feature | Valproic Acid (VPA) | 2-ene-VPA (Analogue) |
| Primary Toxicity Mechanism | Formation of 4-ene-VPA | Cannot form 4-ene-VPA (Structural Block) |
| Mitochondrial Effect | Inhibits | Negligible inhibition; Preserves CoA pool |
| Steatogenic Potential | High (Microvesicular) | Low / Absent |
| Teratogenicity | High (Neural Tube Defects) | Significantly Lower |
Mechanistic Divergence: The "4-ene" Pathway
The differential toxicity rests entirely on metabolic fate. VPA hepatotoxicity is not intrinsic to the parent molecule but is a consequence of bioactivation.
A. The VPA Toxicity Cascade
-
Bioactivation: VPA is metabolized by CYP2C9, CYP2A6, and CYP2B6 to form 4-ene-VPA (2-propyl-4-pentenoic acid).
-
Mitochondrial Entry: 4-ene-VPA enters the mitochondria and is converted to 4-ene-VPA-CoA .[1]
-
Reactive Metabolite Formation: via
-oxidation, it forms 2,4-diene-VPA-CoA .[1] -
The "Lethal" Step: 2,4-diene-VPA-CoA covalently binds to and inhibits 3-ketoacyl-CoA thiolase , a critical enzyme of
-oxidation. -
Consequence: Accumulation of fatty acids (Steatosis), depletion of mitochondrial CoA, and inhibition of Carbamoyl Phosphate Synthetase I (Hyperammonemia).[2]
B. The 2-ene-VPA Safety Mechanism
2-ene-VPA possesses a double bond between C2 and C3. This structural modification:
-
Blocks 4-ene Formation: The molecule cannot undergo the specific desaturation required to form the terminal double bond (4-ene) responsible for toxicity.
-
Alternative Metabolism: It is primarily metabolized via
-oxidation to 3-oxo-2-propylpentanoic acid or excreted as glucuronide, bypassing the formation of electrophilic diene intermediates.
C. Pathway Visualization
The following diagram illustrates the critical bifurcation in metabolic fate.
Caption: Metabolic bifurcation showing VPA's potential to form the toxic 2,4-diene intermediate versus 2-ene-VPA's safe clearance pathway.
Comparative Data Analysis
The following data summarizes key toxicological parameters derived from rodent hepatocytes and in vivo models.
Table 1: Hepatotoxicity Markers (In Vitro & In Vivo)
| Parameter | Valproic Acid (VPA) | 2-ene-VPA | Reference |
| Microvesicular Steatosis | Severe (Dose-dependent lipid accumulation) | Absent (Indistinguishable from control) | [1, 2] |
| Mitochondrial Respiration (State 3) | Inhibited (25-40% reduction at 1mM) | Unaffected (Comparable to control) | [3] |
| Glutathione (GSH) Depletion | Significant depletion (due to reactive metabolites) | Minimal / No significant depletion | [4] |
| Hyperammonemia | Induces hyperammonemia (CPS-I inhibition) | Does not induce hyperammonemia | [2] |
| Teratogenicity (Neural Tube) | High incidence (Exencephaly in mouse models) | Significantly lower (Often requiring >2x dose) | [5] |
Table 2: Lethality Comparison (Mouse Model)
| Compound | LD50 (i.p., Mouse) | Hepatotoxicity Severity Score (0-5) |
| Valproic Acid | ~470 mg/kg | 4 (Severe necrosis/steatosis) |
| 2-ene-VPA | >600 mg/kg | 0-1 (Minimal changes) |
Experimental Protocols for Validation
To empirically verify the safety profile of 2-ene-VPA in your own pipeline, use the following self-validating protocols.
Protocol A: In Vitro Microvesicular Steatosis Assay
Objective: Quantify lipid accumulation in hepatocytes, distinguishing between VPA and 2-ene-VPA.
Reagents:
-
Primary Rat Hepatocytes (or HepG2, though primary is superior for metabolic competence).
-
Test Compounds: VPA (Positive Control), 2-ene-VPA.
-
Stain: Oil Red O or Nile Red.
-
Validating Agent: 4-pentenoic acid (Known steatogen).
Workflow:
-
Seeding: Plate hepatocytes at
cells/well in collagen-coated 24-well plates. Allow attachment (4h). -
Treatment: Incubate cells for 24 - 48 hours with:
-
Vehicle (DMSO < 0.1%)
-
VPA (0.2, 0.5, 1.0 mM)
-
2-ene-VPA (0.2, 0.5, 1.0 mM)
-
-
Fixation: Wash with PBS, fix with 4% paraformaldehyde for 15 min.
-
Staining: Stain with Oil Red O (0.3% in isopropanol) for 15 min.
-
Quantification: Extract dye with 100% isopropanol and measure absorbance at 510 nm.
-
Validation Criteria: VPA must show >150% lipid accumulation vs. control. 2-ene-VPA should remain <110%.
Protocol B: Mitochondrial Stress Test (Seahorse XF)
Objective: Assess the impact on Oxidative Phosphorylation (OXPHOS) and
Workflow:
-
Seeding: HepG2 cells (
/well) in XF96 plates. -
Pre-treatment: Treat with compounds (0.5 mM) for 24h prior to assay.
-
Assay Media: Unbuffered DMEM with Palmitate-BSA (to force
-oxidation dependence). -
Injections:
-
Port A: Oligomycin (ATP Synthase inhibitor).
-
Port B: FCCP (Uncoupler - Max Respiration).
-
Port C: Rotenone/Antimycin A (ETC inhibitors).
-
-
Readout: Measure Oxygen Consumption Rate (OCR).
-
Expectation: VPA treatment will significantly blunt Maximal Respiration (FCCP response) due to CoA depletion and ETC inhibition. 2-ene-VPA should mirror the Vehicle control.
Experimental Workflow Diagram
Caption: Parallel assay workflow to validate the non-steatogenic and mitochondrial-sparing properties of 2-ene-VPA.
References
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Kesterson, J. W., et al. (1984).[3] The hepatotoxicity of valproic acid and its metabolites in rats.[4][5][6] I. Toxicologic, biochemical and histopathologic studies.[7] Hepatology.[2][6][8][9][10][11]
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Löscher, W., et al. (1993). Effects of valproate and E-2-en-valproate on functional and morphological parameters of rat liver.[12] Epilepsy Research.
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Ponchaut, S., et al. (1992). In vitro effects of valproic acid and 2-ene-valproic acid on mitochondrial beta-oxidation. Biochemical Pharmacology.
-
Tong, V., et al. (2005).[3] Valproic acid-associated hepatotoxicity and oxidative stress.[3][6][8] Current Pharmaceutical Design.
-
Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology.[13][2][7][10][14]
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A Comparative Guide to the Metabolic Stability of Valproic Acid and its Major Metabolite, 2-Ene-Valproic Acid
This guide provides a detailed comparison of the metabolic stability of the widely used antiepileptic drug, Valproic Acid (VPA), and its significant metabolite, 2-Ene-Valproic Acid (2-Ethenyl-2-propylpentanoic acid, 2-en-VPA). For researchers in drug development and pharmacology, understanding the metabolic fate of a parent drug versus its major metabolites is critical for predicting efficacy, drug-drug interactions, and potential for toxicity.
Introduction to Valproic Acid and its Complex Metabolism
Valproic acid (2-propylpentanoic acid) is a cornerstone therapy for epilepsy, bipolar disorder, and migraine prophylaxis[1][2]. Despite its simple branched-chain fatty acid structure, VPA undergoes complex and extensive metabolism in the liver, which significantly influences its pharmacokinetic profile and is implicated in its adverse effects, most notably hepatotoxicity[1][3][4]. The metabolism of VPA is primarily mediated by three key pathways: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP) mediated oxidation[1][3][5][6].
-
Glucuronidation: This is the most predominant pathway, accounting for 30-70% of an administered VPA dose.[3][7] The process is catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of valproate-glucuronide (VPAG), a major inactive metabolite excreted in the urine.[5][7][8] Several UGT isoforms are involved, including UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15.[7][9][10]
-
β-Oxidation: This mitochondrial pathway is responsible for metabolizing 20-40% of the VPA dose and mirrors the metabolism of endogenous fatty acids.[1][7][11] This pathway generates several metabolites, including the prominent and therapeutically interesting 2-ene-VPA.[5][12]
-
CYP-Mediated Oxidation: Accounting for approximately 10% of VPA metabolism, this pathway is catalyzed by various cytochrome P450 enzymes, primarily CYP2C9, CYP2A6, and CYP2B6.[1][3][13] While a minor pathway, it is of significant toxicological interest as it produces reactive metabolites such as 4-ene-VPA, which is strongly associated with VPA-induced hepatotoxicity.[1][13][14]
2-Ene-Valproic Acid: A Key Metabolite of Interest
2-ene-VPA is a major product of the β-oxidation of VPA in hepatocytes.[3][4] It is consistently detected in the plasma of patients undergoing VPA therapy and is considered one of the principal metabolites alongside 3-hydroxy-VPA and 3-keto-VPA.[12][15] Unlike some other VPA metabolites, 2-ene-VPA is also considered to have therapeutic potential, exhibiting anticonvulsant activity and acting as a histone deacetylase (HDAC) inhibitor, which opens avenues for its investigation in other therapeutic areas like cancer and autoimmune diseases.[3][4]
Comparative Metabolic Pathways and Stability
The structural difference between VPA and 2-ene-VPA, specifically the presence of a double bond in the latter, influences their subsequent metabolic handling and overall stability.
Metabolic Pathways of VPA vs. 2-ene-VPA
Caption: Comparative metabolic pathways of Valproic Acid and 2-ene-VPA.
As the initial product of β-oxidation, 2-ene-VPA is already one step down a major metabolic cascade. Its own metabolism continues primarily via this pathway, leading to the formation of other metabolites such as 3-keto-VPA and diunsaturated metabolites like 2,3'-dien-VPA.[15][16] The presence of the double bond in 2-ene-VPA makes it a substrate for further enzymatic action within the β-oxidation cycle.
In contrast, the parent VPA molecule is subject to all three major metabolic pathways concurrently. This multi-pathway clearance suggests that VPA itself may be cleared more rapidly from a metabolically active system compared to 2-ene-VPA, which is primarily cleared by a single pathway. However, the overall stability is also dependent on the efficiency of these pathways.
Quantitative Comparison of Metabolic Stability
The metabolic stability of a compound is typically assessed in vitro by measuring its rate of disappearance when incubated with liver fractions (microsomes, S9) or intact hepatocytes. This provides a measure of intrinsic clearance (Clint).
| Compound | In Vitro System | Key Metabolic Pathways | Expected Stability | Rationale |
| Valproic Acid (VPA) | Hepatocytes | Glucuronidation, β-Oxidation, CYP Oxidation | Lower | Subject to multiple, high-capacity clearance pathways (Phase I and Phase II). |
| Valproic Acid (VPA) | Liver Microsomes | CYP Oxidation (requires NADPH cofactor), Glucuronidation (requires UDPGA cofactor) | Higher (without UDPGA) | Microsomes primarily contain CYP and some UGT enzymes. Without UDPGA, the major glucuronidation pathway is inactive, leading to an underestimation of total clearance.[17] |
| 2-Ene-Valproic Acid | Hepatocytes | β-Oxidation | Higher | Primarily metabolized by a single, though efficient, pathway. Its rate of clearance is dependent on the kinetics of the β-oxidation enzymes. |
| 2-Ene-Valproic Acid | Liver Microsomes | Minimal | Very High | β-oxidation is a mitochondrial process, so liver microsomes, which are vesicles of the endoplasmic reticulum, lack the necessary enzymes for its metabolism. |
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine and compare the metabolic stability of VPA and 2-ene-VPA, a hepatocyte stability assay is the most comprehensive in vitro method as it contains the full complement of Phase I and Phase II metabolic enzymes, including those in the mitochondria.[18][19]
Hepatocyte Stability Assay Workflow
Caption: Workflow for a typical hepatocyte stability assay.
Detailed Step-by-Step Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a pre-warmed incubation medium.
-
Determine cell viability and density using the trypan blue exclusion method. Viability should be >80%.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[18]
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath for 5-10 minutes to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the test compound (VPA or 2-ene-VPA) to the hepatocyte suspension. The final concentration should be low (e.g., 1 µM) to approximate linear enzyme kinetics.[18]
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[19]
-
-
Sample Processing and Analysis:
-
Immediately terminate the reaction by adding the aliquot to a tube or plate containing a cold quenching solution (e.g., acetonitrile) with an internal standard.[19]
-
Vortex the samples and centrifuge to pellet precipitated proteins and cell debris.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound (VPA or 2-ene-VPA) at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[20]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) as: Clint (µL/min/10^6 cells) = (0.693 / t½) * (Volume of incubation / Number of cells).
-
Implications of Metabolic Profiles
The differing metabolic routes of VPA and 2-ene-VPA have significant implications for drug development and clinical use:
-
Drug-Drug Interactions (DDIs): VPA is a known inhibitor of several CYP enzymes (notably CYP2C9) and UGTs.[10][13][21][22] This means co-administration of VPA with drugs metabolized by these enzymes can lead to elevated plasma concentrations and potential toxicity of the co-administered drug. 2-ene-VPA, being primarily a substrate for mitochondrial β-oxidation, would be expected to have a much lower potential for CYP- or UGT-mediated DDIs.
-
Toxicity Profile: The formation of the hepatotoxic 4-ene-VPA metabolite is a major concern with VPA therapy.[1][13] Since 2-ene-VPA's structure does not lend itself to the formation of 4-ene-VPA, analogues or derivatives that favor the β-oxidation pathway over CYP-mediated oxidation could represent a strategy for designing safer VPA-like drugs.
-
Therapeutic Activity: The fact that 2-ene-VPA retains therapeutic activity suggests that it contributes to the overall efficacy of VPA treatment.[3][4] Understanding its metabolic stability is key to understanding its contribution to the steady-state pharmacological effect.
Conclusion
References
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Effect of Aging on Glucuronidation of Valproic Acid in Human Liver Microsomes and the Role of UDP-Glucuronosyltransferase UGT1A4, UGT1A8, and UGT1A10. Drug Metabolism and Disposition. [Link]
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Silva, M. F., & Aires, C. C. (2008). Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review. Journal of Inherited Metabolic Disease. [Link]
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Chmielewska, A., et al. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. International Journal of Molecular Sciences. [Link]
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Gautam, P., & Singh, S. K. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules. [Link]
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Ghodke-Puranik, Y., & Puranik, A. S. (2024). Valproic Acid. StatPearls. [Link]
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Metabolic stability in liver microsomes. Mercell. [Link]
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In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
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Bansal, S., & Medhi, B. (2009). Effect of aging on glucuronidation of valproic acid in human liver microsomes and the role of UDP-glucuronosyltransferase UGT1A4, UGT1A8, and UGT1A10. Drug Metabolism and Disposition. [Link]
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The effect of valproic acid on drug and steroid glucuronidation by expressed human UDP-glucuronosyltransferases. ClinPGx. [Link]
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Microsomal stability assay for human and mouse liver microsomes. Drug Metabolism. [Link]
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Metabolic Stability Assays. Merck Millipore. [Link]
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Wen, X., et al. (2001). In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms. British Journal of Clinical Pharmacology. [Link]
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Valproic Acid. Basicmedical Key. [Link]
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Gunes, A., et al. (2007). Inhibitory Effect of Valproic Acid on Cytochrome P450 2C9 Activity in Epilepsy Patients. Basic & Clinical Pharmacology & Toxicology. [Link]
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In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms: preferential inhibition of cytochrome P450 2C9 (CYP2C9). ResearchGate. [Link]
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Rettenmeier, A. W., et al. (1986). Studies on the metabolic fate of valproic acid in the rat using stable isotope techniques. Xenobiotica. [Link]
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Tong, V., et al. (2001). CYP2E1-mediated modulation of valproic acid-induced hepatocytotoxicity. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Rettenmeier, A. W., et al. (1986). Studies on the metabolic fate of valproic acid in the rat using stable isotope techniques. PubMed. [Link]
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Hepatocyte Stability. Cyprotex. [Link]
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Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
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Hepatocyte Stability Assay. Domainex. [Link]
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Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. [Link]
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Isoardi, P., & Milesi, P. (2016). Valproic Acid Metabolism and its Consequences on Sexual Functions. Current Clinical Pharmacology. [Link]
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McLaughlin, D. B., et al. (2000). Valproate metabolism during valproate-associated hepatotoxicity in a surviving adult patient. Epilepsy Research. [Link]
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Metabolic Stability. Mattek. [Link]
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Silva, M. F., & Aires, C. C. (2008). Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: a review. PubMed. [Link]
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Siemes, H., et al. (1993). Valproate metabolites in serum and urine during antiepileptic therapy in children with infantile spasms: abnormal metabolite pattern associated with reversible hepatotoxicity. Epilepsy Research. [Link]
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Ghodke-Puranik, Y., et al. (2013). Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study. Clinical & Translational Science. [Link]
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Löscher, W. (1981). Concentration of metabolites of valproic acid in plasma of epileptic patients. Epilepsia. [Link]
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Ghodke-Puranik, Y., & Puranik, A. S. (2012). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenomics. [Link]
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Chmielewska, A., et al. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. ResearchGate. [Link]
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Hall, J. M., & Abbott, F. S. (1989). Metabolic conversion of 2-propylpentanal acetals to valproic acid in vitro. Model prodrugs of carboxylic acid agents. Drug Metabolism and Disposition. [Link]
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Chateauvieux, S., et al. (2010). Molecular and Therapeutic Potential and Toxicity of Valproic Acid. Journal of Biomedicine and Biotechnology. [Link]
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Giraud, C., et al. (2003). Amino acid conjugates: metabolites of 2-propylpentanoic acid (valproic acid) in epileptic patients. Journal of Chromatography B. [Link]
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A Researcher's Guide to the Comparative Pharmacokinetics of 2-Substituted Pentanoic Acids
This guide provides an in-depth comparison of the pharmacokinetic profiles of 2-substituted pentanoic acids, a class of compounds central to the treatment of epilepsy and other neurological disorders.[1] The prototypical drug in this class, Valproic Acid (VPA), serves as our primary reference point.[1] Understanding the nuances of how structural modifications to the pentanoic acid backbone affect a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive and objective analysis, supported by experimental data and methodologies. We will delve into the causal relationships behind experimental choices, ensuring that the information presented is not just a list of facts but a self-validating system of knowledge.
The Pharmacokinetic Landscape of 2-Substituted Pentanoic Acids
The therapeutic and toxic effects of 2-substituted pentanoic acids are intrinsically linked to their pharmacokinetic properties. These compounds, characterized by a branched-chain fatty acid structure, exhibit complex metabolic pathways and, in some cases, stereoselective disposition.[2][3]
1.1. Absorption
Valproic acid is rapidly and almost completely absorbed after oral administration, with a bioavailability exceeding 90%.[4] However, the rate of absorption can be influenced by the specific formulation (e.g., immediate-release vs. extended-release) and the presence of food.[1][5] Co-administration with high-fat meals can increase the bioavailability of VPA by up to 35% and delay the time to reach peak plasma concentration.[1] Extended-release formulations are designed to prolong absorption, which allows for less frequent dosing and minimizes fluctuations in serum drug concentrations.[5]
1.2. Distribution
A key characteristic of VPA and its analogs is their high affinity for plasma proteins, primarily albumin, with binding rates around 90-95%.[5][6][7] This protein binding is saturable and concentration-dependent, leading to nonlinear pharmacokinetics.[6] As the plasma concentration of VPA increases, the unbound fraction of the drug also increases.[6] The volume of distribution for VPA is relatively low (0.1 to 0.4 L/kg), indicating that the drug is primarily distributed in the extracellular fluid.[1]
1.3. Metabolism: A Complex Network of Pathways
The metabolism of 2-substituted pentanoic acids is extensive and occurs primarily in the liver.[1] There are three main metabolic routes for VPA: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[7][8][9]
-
Glucuronidation: This is the major pathway, accounting for approximately 50% of a VPA dose.[8] The enzyme UDP-glucuronosyltransferase (UGT) mediates the formation of valproate glucuronide, the main inactive metabolite.[1]
-
β-Oxidation: This mitochondrial pathway is responsible for about 40% of VPA metabolism.[8] Some metabolites generated through this pathway have been associated with hepatotoxicity.[9]
-
CYP-Mediated Oxidation: This is a minor route, accounting for roughly 10% of VPA metabolism.[8] Key CYP enzymes involved include CYP2C9, CYP2A6, and to a lesser extent, CYP2B6, which produce metabolites like 4-ene-VPA.[8][9]
The complexity of these metabolic pathways leads to a wide array of active, inactive, and potentially toxic metabolites.[10]
1.4. Stereoselectivity in Metabolism
For chiral 2-substituted pentanoic acids, the enantiomers can exhibit significantly different pharmacokinetic behaviors.[2] This stereoselectivity is primarily due to the three-dimensional nature of enzyme-substrate interactions.[2] For instance, preliminary studies with the (R)- and (S)-enantiomers of 2-n-propyl-4-pentenoic acid (a hepatotoxic metabolite of VPA) in rat hepatocytes revealed distinct metabolic fates.[3] The (R)-enantiomer predominantly formed a γ-lactone metabolite, while the (S)-enantiomer was more readily converted to a diene.[3] Such differences can have profound implications for both the therapeutic activity and toxicity of a chiral drug.
1.5. Excretion
Only a small fraction (1-3%) of VPA is excreted unchanged in the urine.[4] The majority of the drug is eliminated as its various metabolites. The half-life of VPA in adults typically ranges from 12 to 16 hours.[4]
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Valproic Acid and provides a framework for comparing its analogs. Data for specific analogs should be populated based on dedicated experimental studies.
| Parameter | Valproic Acid (VPA) | 2-Substituted Pentanoic Acid Analog X | 2-Substituted Pentanoic Acid Analog Y |
| Bioavailability (F) | 81-89%[1] | Data to be determined | Data to be determined |
| Time to Peak (Tmax) | 1-4 hours (immediate-release)[1] | Data to be determined | Data to be determined |
| Volume of Distribution (Vd) | 0.1-0.4 L/kg[1] | Data to be determined | Data to be determined |
| Protein Binding | ~90%, concentration-dependent[1][6] | Data to be determined | Data to be determined |
| Clearance (CL) | 6-20 ml/h/kg[7] | Data to be determined | Data to be determined |
| Half-life (t1/2) | 13-18 hours[7] | Data to be determined | Data to be determined |
| Major Metabolic Pathways | Glucuronidation (~50%), β-oxidation (~40%), CYP-oxidation (~10%)[8] | Data to be determined | Data to be determined |
| Primary Excretion Route | Renal (as metabolites)[4] | Data to be determined | Data to be determined |
Experimental Methodologies for Pharmacokinetic Analysis
To generate the comparative data presented above, a robust and well-validated experimental workflow is essential. The following protocols provide a detailed guide for conducting in-vivo pharmacokinetic studies of 2-substituted pentanoic acids.
3.1. In-Vivo Pharmacokinetic Study Workflow
The diagram below outlines the key steps in a typical in-vivo pharmacokinetic study.
Caption: Workflow for an in-vivo pharmacokinetic study.
3.2. Detailed Experimental Protocols
Protocol 1: Animal Model and Dosing
-
Rationale: The choice of animal model is crucial for obtaining clinically relevant data. Rodent models, such as Sprague-Dawley rats, are commonly used in early pharmacokinetic studies due to their well-characterized physiology and ease of handling.[11]
-
Procedure:
-
Acclimate male Sprague-Dawley rats (250-300g) for at least one week with free access to food and water.
-
Fast animals overnight prior to dosing.
-
Administer the test compound (e.g., 2-substituted pentanoic acid) via oral gavage or intravenous injection at a predetermined dose. A crossover study design can be employed to minimize inter-animal variability.[12][13]
-
Protocol 2: Biological Sample Collection
-
Rationale: Serial blood sampling allows for the construction of a plasma concentration-time curve, which is essential for calculating pharmacokinetic parameters.
-
Procedure:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 3: Analytical Quantification via LC-MS/MS
-
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[14]
-
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase C18 column.[14]
-
Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic or acetic acid) to separate the analyte from endogenous plasma components.[14]
-
Detect the analyte using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity.
-
-
3.3. Metabolic Pathways of Valproic Acid
The following diagram illustrates the major metabolic pathways of Valproic Acid.
Caption: Major metabolic pathways of Valproic Acid.
Conclusion
The pharmacokinetic profile of 2-substituted pentanoic acids is a complex interplay of absorption, distribution, extensive metabolism, and excretion. Structural modifications to the parent molecule can significantly alter these properties, leading to changes in efficacy, safety, and dosing regimens. A thorough understanding of these structure-pharmacokinetic relationships, derived from robust experimental data, is paramount for the successful development of novel therapeutics in this class. The methodologies and comparative framework presented in this guide provide a solid foundation for researchers to undertake such investigations.
References
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Valproic Acid - StatPearls - NCBI Bookshelf. [Link]
-
Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge - UNL Digital Commons. [Link]
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Chapter 12. Valproic Acid | Applied Clinical Pharmacokinetics, 2e | AccessPharmacy. [Link]
-
Pharmacokinetic characteristics of antiepileptic drugs (AEDs) - PMC. [Link]
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A comparative investigation of 2-propyl-4-pentenoic acid (4-ene VPA) and its alpha-fluorinated analogue: phase II metabolism and pharmacokinetics - PubMed. [Link]
-
A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC. [Link]
-
Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection - Acta Medica Marisiensis. [Link]
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Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC - NIH. [Link]
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Stereoselectivity in Drug Metabolism: Molecular Mechanisms and Analytical Methods - PubMed. [Link]
-
Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats - MDPI. [Link]
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Valproic Acid Pathway, Pharmacokinetics - ClinPGx. [Link]
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Determination of valproic acid in human plasma by HPLC with fluorescence detection. [Link]
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An In-vivo Pharmacokinetic Evaluation of Chrono Pharmaceutical Drug Delivery System of Carbamazepine for Epilepsy Research Artic. [Link]
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Population Pharmacokinetics of Valproic Acid in Pediatric and Adult Caucasian Patients. [Link]
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Therapeutic and Toxic Effects of Valproic Acid Metabolites - MDPI. [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]
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A systematic review of population pharmacokinetics of valproic acid - PMC - NIH. [Link]
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Comparative Pharmacokinetics and Bioequivalence of Two Sodium Valproate Tablets in Healthy Chinese Subjects Under Fasting and Fed Conditions - PubMed. [Link]
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Stereoselectivity in clinical pharmacokinetics and drug development - OUCI. [Link]
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Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug. [Link]
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Enantioselective synthesis and preliminary metabolic studies of the optical isomers of 2-n-propyl-4-pentenoic acid, a hepatotoxic metabolite of valproic acid - PubMed. [Link]
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In-vivo anti-epileptic study of newly synthesized pregabalin derivatives based on docking studies - PubMed. [Link]
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A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride - PMC. [Link]
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(PDF) Bioequivalence and Pharmacokinetics Comparison of Two Formulations of Extended-Release Pentoxifylline Tablets in Healthy Subjects after Fasting and Fed Conditions - ResearchGate. [Link]
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(PDF) Nanoformulations of Antiepileptic Drugs: In Vitro and In Vivo Studies - ResearchGate. [Link]
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Valproic acid extraction methods in human samples using gas chromatography: a review. [Link]
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Safety Profile of 2-Ethenyl-2-propylpentanoic Acid in Rodent Models: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the safety profile of 2-Ethenyl-2-propylpentanoic acid (CAS 3695-38-3), a quaternary branched-chain carboxylic acid (BCA) analogue of Valproic Acid (VPA). It compares this compound against VPA and other relevant analogues (e.g., 2-ene-VPA) in rodent models, focusing on hepatotoxicity and teratogenicity.
Executive Summary
2-Ethenyl-2-propylpentanoic acid (also known as 2-propyl-2-vinylpentanoic acid ) represents a distinct class of Valproic Acid (VPA) analogues characterized by a quaternary
In rodent models, the safety profile of 2-Ethenyl-2-propylpentanoic acid is defined by a dissociation of anticonvulsant activity from hepatotoxicity and teratogenicity . Experimental data indicates that the quaternary structure blocks the formation of the hepatotoxic 4-ene metabolite and reduces affinity for histone deacetylases (HDACs), the primary drivers of VPA-induced neural tube defects.
Chemical & Pharmacological Basis
The structural modification at the
-
Valproic Acid (VPA): 2-propylpentanoic acid.[1][2] Contains an
-hydrogen.[3][4]-
Metabolism: Undergoes mitochondrial
-oxidation and glucuronidation. The -hydrogen allows for the formation of 4-ene-VPA (2-propyl-4-pentenoic acid) via CYP2C9/2C19-mediated desaturation or -oxidation intermediates. 4-ene-VPA is a potent hepatotoxin.
-
-
2-Ethenyl-2-propylpentanoic Acid: 2-propyl-2-vinylpentanoic acid. Quaternary
-carbon (no -hydrogen).-
Metabolism: The absence of an
-hydrogen sterically hinders glucuronidation and blocks standard -oxidation initiation at the -position. Crucially, it prevents the formation of 4-ene-like metabolites via direct dehydrogenation, thereby mitigating mitochondrial inhibition.
-
Structural Comparison Diagram
The following diagram illustrates the metabolic blockade in the quaternary analogue compared to VPA.
Caption: Comparative metabolic pathways showing the blockade of toxic 4-ene formation in 2-Ethenyl-2-propylpentanoic acid due to its quaternary structure.
Comparative Safety Analysis in Rodent Models
A. Hepatotoxicity
VPA-induced hepatotoxicity in rodents (and humans) is characterized by microvesicular steatosis and necrosis, primarily driven by the inhibition of mitochondrial
-
VPA Profile: Causes significant elevation of serum ALT/AST and hepatic triglyceride accumulation in rats at therapeutic doses (200-500 mg/kg).
-
2-Ethenyl-2-propylpentanoic Acid Profile:
-
Steatogenic Potential: Negligible. The quaternary structure prevents the formation of CoA esters that sequester mitochondrial CoA.
-
Mitochondrial Function: Does not inhibit Carbamoyl Phosphate Synthetase I (CPS I), avoiding the hyperammonemia often seen with VPA.
-
Experimental Evidence: In comparative assays using rat hepatocytes, quaternary analogues (e.g., 2-methyl-VPA, 2-ethyl-VPA) show <10% of the steatogenic potency of VPA.
-
B. Teratogenicity (Developmental Toxicity)
VPA is a known teratogen, causing neural tube defects (exencephaly/spina bifida) in mice (SWV strain) and rats. This is mechanistically linked to Histone Deacetylase (HDAC) inhibition .
-
VPA Profile: High incidence of exencephaly (up to 60% at 400-600 mg/kg) in mice. Potent HDAC inhibitor (IC50 ~0.4 mM).
-
2-Ethenyl-2-propylpentanoic Acid Profile:
-
Neural Tube Defects: Significantly reduced or absent. The bulky vinyl group at the
-position interferes with binding to the HDAC catalytic pocket. -
SAR Insight: Structure-Activity Relationship (SAR) studies confirm that
-substitution (methyl, ethyl, vinyl) abolishes teratogenicity in branched carboxylic acids. -
Result: Classified as a non-teratogenic analogue in rodent screening assays.
-
C. Comparison Guide: VPA vs. Alternatives
| Feature | Valproic Acid (VPA) | 2-Ethenyl-2-propylpentanoic Acid | 2-Propyl-2-pentenoic Acid (2-ene-VPA) |
| Structure | Tertiary (Reactive | Quaternary (Vinyl at | Tertiary (Double bond in chain) |
| Hepatotoxicity | High (4-ene metabolite) | Low (Metabolically stable) | Low (Does not form 4-ene) |
| Teratogenicity | High (HDAC inhibition) | Low/Absent (Steric hindrance) | Low/Absent |
| Metabolic Stability | Low (Rapid turnover) | High (Resistant to | Moderate |
| Primary Risk | Liver failure, Spina bifida | Sedation (at high doses) | Isomerization risks |
Experimental Protocols for Safety Validation
To validate the safety profile of 2-Ethenyl-2-propylpentanoic acid, the following standardized protocols for rodent models are recommended.
Protocol 1: In Vivo Hepatotoxicity Assessment (Rat Model)
Objective: Evaluate hepatic steatosis and mitochondrial function.
-
Animals: Male Wistar rats (n=6/group), 8 weeks old.
-
Dosing: Administer vehicle, VPA (500 mg/kg), and 2-Ethenyl-2-propylpentanoic acid (equimolar dose) i.p. daily for 7 days.
-
Endpoints:
-
Serum Biochemistry: ALT, AST, Ammonia (24h post-last dose).
-
Histopathology: Oil Red O staining of liver sections (quantify lipid droplets).
-
Mitochondrial Assay: Isolate liver mitochondria; measure
-oxidation rate using [1-14C]palmitate.
-
-
Self-Validation: The VPA group must show statistically significant steatosis (>3-fold increase in triglycerides) to validate the assay sensitivity.
Protocol 2: Teratogenicity Screening (Mouse Model)
Objective: Assess neural tube defect induction.
-
Animals: Pregnant NMRI or SWV mice.
-
Dosing: Single s.c. or i.p. injection on Gestational Day 8 (critical window for neural tube closure).
-
Doses: 300, 400, 600 mg/kg.
-
-
Harvest: Sacrifice dams on Gestational Day 18.
-
Analysis:
-
Count live/dead fetuses and resorptions.
-
Inspect for exencephaly, spina bifida, and skeletal malformations (Alizarin Red staining).
-
-
Criterion: A compound is "non-teratogenic" if exencephaly rates are statistically indistinguishable from the vehicle control (<5%).
Experimental Workflow Diagram
Caption: Parallel experimental workflow for assessing hepatotoxicity and teratogenicity in rodent models.
References
-
Parchem Fine & Specialty Chemicals. (2024). 2-Ethenyl-2-propylpentanoic acid (CAS 3695-38-3) Product Specification. Retrieved from
- Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and mechanism. Pharmacology & Toxicology, 69(5), 310-321.
-
Brotzmann, K., et al. (2022). Potential of the zebrafish (Danio rerio) embryo test to discriminate between chemicals of similar molecular structure—a study with valproic acid and 14 of its analogues. Archives of Toxicology. Retrieved from
-
ECHA (European Chemicals Agency). (2023). Assessment of Regulatory Needs: Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity. Retrieved from
-
Silva, M. F., et al. (2008). Metabolic profile of valproic acid and its derivatives in humans and rodents.[4] Current Drug Metabolism, 9(9), 863-870.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Ethenyl-2-propylpentanoic Acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling of specialized chemical reagents demands a thorough understanding of their properties and the associated risks. This guide provides an in-depth, procedural framework for the proper disposal of 2-Ethenyl-2-propylpentanoic acid, a carboxylic acid derivative. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety and operational excellence within the laboratory.
A Note on Analog Data: Specific safety and disposal data for 2-Ethenyl-2-propylpentanoic acid are not extensively published. Therefore, this guide is informed by the comprehensive data available for its close structural analog, 2-Propylpentanoic acid (Valproic Acid). This approach is a standard, risk-averse practice in chemical safety, assuming similar hazard profiles for structurally related molecules.
The Foundation of Safe Disposal: Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the first principle of its safe management. The disposal protocol for 2-Ethenyl-2-propylpentanoic acid is dictated by its specific hazard profile. It is not merely a chemical to be discarded; it is a hazardous material that requires deliberate and compliant handling from the moment it is deemed waste until its final destruction.[1]
This compound is classified as a corrosive, organic acid.[2] Its primary risks extend beyond simple corrosivity, encompassing significant health and environmental hazards.
| Hazard Classification | Description | Rationale for Disposal Protocol |
| Corrosive (Acidic) | Causes severe skin irritation and serious eye damage, potentially leading to blindness.[2][3][4] | Prohibits disposal via standard drains to prevent corrosion of plumbing infrastructure and harm to aquatic ecosystems.[2][5] Requires chemically resistant waste containers. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][6] | This systemic health hazard makes neutralization and drain disposal unacceptable. The compound must be destroyed via approved hazardous waste treatment methods. |
| Environmental Hazard | Should not be released into the environment.[2] While it has low water solubility, persistence is possible.[2] | Mandates containment and disposal through a licensed facility to prevent environmental contamination. |
| Incompatibility | Reacts with bases, reducing agents, and strong oxidizing agents.[2] | Requires strict segregation from other waste streams to prevent dangerous chemical reactions within the waste container.[7] |
Core Directive: The Mandate for Professional Hazardous Waste Disposal
All waste containing 2-Ethenyl-2-propylpentanoic acid, regardless of concentration or quantity, must be treated as hazardous chemical waste.[2] The following disposal routes are strictly prohibited:
-
DO NOT mix with general laboratory or municipal trash.
-
DO NOT attempt to evaporate in a fume hood.
The only acceptable disposal pathway is through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management contractor.[2] This ensures the waste is handled, transported, and destroyed in compliance with all local, regional, and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]
Step-by-Step Protocol for Waste Management in the Laboratory
This protocol ensures safety and compliance from the point of generation to the point of collection.
Step 1: Personal Protective Equipment (PPE) and Initial Handling
Before handling the waste, ensure you are wearing appropriate PPE. The causality is direct: PPE is your primary barrier against the chemical's corrosive and systemic hazards.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a splash risk.[9][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[2]
-
Body Protection: A lab coat must be worn to protect against incidental contact.[9]
All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][9]
Step 2: Containerization and Labeling
The integrity of the waste stream begins with proper containment.
-
Container Selection: Use a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE). The original chemical container is often the best choice for waste.[1][11] The container must be in good condition, free from leaks, and have a secure, leak-proof closure.[7][11]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[11] This is not just a regulatory requirement; it is a critical safety communication tool for everyone in the lab. The label must include:
-
The full chemical name: "Waste 2-Ethenyl-2-propylpentanoic acid" (no formulas or abbreviations).[7]
-
The words "Hazardous Waste".
-
A clear list of all constituents and their approximate concentrations.
-
The date accumulation started.[7]
-
The name and contact information of the principal investigator.[7]
-
Applicable hazard warnings (e.g., "Corrosive," "Reproductive Hazard").[7]
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of laboratory personnel.[1][7][12]
-
Segregation: Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7][11] Crucially, ensure it is segregated from incompatible materials, particularly bases and oxidizing agents.[2][7]
-
Quantity and Time Limits: Regulations limit the amount of hazardous waste that can be stored in an SAA (typically up to 55 gallons) and the time it can be stored (often up to one year, though institutional policies may be stricter).[1][11][12] It is your responsibility to know these limits and arrange for timely pickup to avoid exceeding them.
-
Container Status: Keep the waste container closed at all times except when adding waste.[1]
Step 4: Arranging for Final Disposal
Contact your institution's EHS office or designated safety officer to schedule a waste pickup. Provide them with all necessary information from your waste label. They will manage the logistics of collection by a licensed hazardous waste disposal company.
Emergency Protocol: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
For Minor Spills (inside a chemical fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial acid spill kit.[2][9] Do not use combustible materials like paper towels as the sole absorbent.
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a designated hazardous waste container, label it appropriately, and dispose of it according to the protocol in Section 3.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
For Major Spills (outside a fume hood or a large volume):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, close the door to the lab to contain any vapors.
-
Contact your institution's emergency response number or EHS department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe management and disposal of 2-Ethenyl-2-propylpentanoic acid waste.
Caption: Decision workflow for handling 2-Ethenyl-2-propylpentanoic acid waste.
References
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- IN.gov. SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.
- Santa Cruz Biotechnology. Valproic Acid, Sodium Salt.
- European Directorate for the Quality of Medicines & HealthCare. Valproic acid Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- ThermoFisher Scientific. Safety Data Sheet: 2-Propylpentanoic acid.
- American Chemical Society. Regulation of Laboratory Waste.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Patsnap Eureka. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production?.
- Department of Toxic Substances Control. (2025, January 15). Laboratory Hazardous Waste Accumulation and Treatment.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Canada.ca. (2021, November 25). Risk assessment summary, new substances notification 16946.
- Benchchem. Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Spectrum Chemical. (2022, December 6). Safety Data Sheet: Valproic Acid USP.
- Kumar, S., & Babu, B. V. Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Semantic Scholar.
- Carl ROTH. Safety Data Sheet: Valproic acid.
- Cole-Parmer. (2006, May 25). Material Safety Data Sheet - 2-Propylpentanoic acid, sodium salt, 98%.
- Kumar, S., & Babu, B. V. Separation of Carboxylic Acids from Waste Water via Reactive Extraction.
- Helsel, R. W.
- Australian Government Department of Health. (2014, September 18). 2-Propenoic acid, 2-ethylhexyl ester: Human health tier II assessment.
- Unknown Source. Chapter 7 - Management Procedures For Specific Waste Types.
- PubChem. Pentanoic acid, 2-ethyl-2-propyl-.
- Struers SDS Service. (2025, January 13). SAFETY DATA SHEET.
- 3M. (2025, September 3). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
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Personal protective equipment for handling 2-Ethenyl-2-propylpentanoic acid
Executive Safety Summary
2-Ethenyl-2-propylpentanoic acid is a structural analog of Valproic Acid (VPA) . While specific toxicological data for this exact isomer may be limited, its structural homology to VPA (2-propylpentanoic acid) necessitates that it be handled as a Category 1A/1B Reproductive Toxin and a High Potency Active Pharmaceutical Ingredient (HPAPI) .
Immediate Action Required:
-
Core Hazard: Teratogenicity (Risk to the unborn child) and Hepatotoxicity.[1][2]
-
Primary Route of Exposure: Dermal absorption and Inhalation of dust/aerosols.
-
Strict Containment: Handle only inside a certified Fume Hood or Class II Biological Safety Cabinet (BSC).
-
Prohibited: Do not handle on an open benchtop. Do not use standard latex gloves.
Hazard Classification & Risk Assessment
This compound possesses a quaternary carbon at the
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Reproductive Toxicity | 1A / 1B | May damage fertility or the unborn child. | Histone Deacetylase (HDAC) inhibition; interference with folate metabolism (inferred from VPA). |
| Skin/Eye Irritation | 2 / 2A | Causes skin irritation and serious eye irritation.[3] | Acidic functionality ( |
| Acute Toxicity | 4 (Oral) | Harmful if swallowed. | CNS depression; disruption of GABAergic transmission. |
Critical Note: The "Ethenyl" (vinyl) group introduces potential reactivity not present in saturated VPA. Treat this compound as a potential alkylating agent until proven otherwise.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound due to its high skin permeability and reproductive risk.
A. Hand Protection (Dermal Barrier)
Small, lipophilic organic acids like 2-Ethenyl-2-propylpentanoic acid permeate standard nitrile gloves rapidly (often <15 minutes).
-
Primary Recommendation: Silver Shield® / 4H® (PE/EVAL/PE laminate) .
-
Why: These provide >480 min breakthrough time for small organic acids.
-
Drawback: Poor dexterity.
-
-
Operational Alternative (High Dexterity): Double-Gloving System .
-
Inner Glove: 4 mil Nitrile (extended cuff).
-
Outer Glove: 5-8 mil Nitrile (High-Performance, e.g., Ansell TouchNTuff®).
-
Protocol: Change outer gloves every 30 minutes or immediately upon splash.
-
-
Prohibited: Latex (rapid permeation), Vinyl (poor chemical resistance).
B. Respiratory Protection
-
Solid/Powder Handling:
-
Engineering Control: Weigh inside a Vented Balance Enclosure (VBE) or Class II BSC.
-
PPE: If engineering controls are breached or during spill cleanup, use a PAPR (Powered Air Purifying Respirator) with HEPA cartridges. N95 respirators are not recommended for high-risk reproductive toxins due to potential face-seal leakage.
-
-
Solution Handling:
C. Body Protection
-
Standard: Tyvek® Lab Coat (Disposable, impervious to liquids).
-
High Risk (Spills/Scale-up): Tyvek® Coveralls (suit) with sleeve covers taped to gloves.
-
Rationale: Cotton lab coats absorb liquids, holding the teratogen against the skin and increasing absorption.
PPE Decision Logic (Visualization)
The following diagram outlines the decision process for selecting PPE based on the physical state of the chemical.
Figure 1: Decision tree for selecting appropriate engineering controls and PPE based on physical state.
Operational Protocols
Protocol A: Safe Weighing (Powder)
-
Preparation: Place an analytical balance inside a Vented Balance Enclosure. Line the surface with plastic-backed absorbent paper.
-
Static Control: Use an ionizing bar or anti-static gun. Small organic acid crystals are prone to static charge, causing powder scattering.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solubilization: Add solvent (e.g., DMSO, Ethanol) to the vial inside the enclosure before removing the material to the general lab bench.
Protocol B: Decontamination & Spill Response
-
Solvent Selection: 2-Ethenyl-2-propylpentanoic acid is lipophilic. Water is ineffective for cleaning.
-
Cleaning Agent: Use 10% Sodium Hydroxide (NaOH) or a surfactant-based cleaner (e.g., Alconox) followed by Ethanol.
-
Chemistry: NaOH converts the acid into its sodium salt (Sodium 2-ethenyl-2-propylpentanoate), which is water-soluble and easier to remove.
-
-
Spill Steps:
-
Evacuate area immediately if outside a hood.
-
Don full PPE (Double gloves, Tyvek suit, Respirator).
-
Cover spill with absorbent pads.
-
Apply 10% NaOH to neutralize.
-
Collect waste as Hazardous Chemical Waste (Toxic) .
-
Waste Disposal
Do not dispose of down the drain. This compound is likely ecotoxic and persistent.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Toxic / Irritant | High-Temperature Incineration (>1000°C). |
| Liquid Waste | Halogenated/Non-Halogenated Organic | Fuel Blending or Incineration. |
| Contaminated PPE | Trace Contaminated | Segregate into "Chemically Contaminated Debris" bins. |
Emergency Response
-
Eye Contact: Rinse immediately with water for 15 minutes.[4][5][6] The acid can cause corneal opacity. Seek ophthalmological evaluation.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (enhances absorption).
-
Ingestion: Do NOT induce vomiting (corrosive risk). Administer activated charcoal if advised by Poison Control.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3121, Valproic Acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Valproic acid: Harmonised classification and labelling. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
